3-Amino-4-(methylthio)benzotrifluoride
Description
Properties
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFOLJGOVFYDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345654 | |
| Record name | 3-Amino-4-(methylthio)benzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-07-0 | |
| Record name | 3-Amino-4-(methylthio)benzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(methylthio)benzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-5-trifluoromethylaniline
For Immediate Release
An Essential Reference for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylthio)-5-trifluoromethylaniline (CAS No. 207974-07-0). The information contained herein is vital for its application in chemical synthesis, pharmaceutical development, and materials science. This document is intended to serve as a foundational resource, presenting available data in a structured format, outlining experimental methodologies, and illustrating logical workflows for property determination.
Core Physicochemical Data
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 207974-07-0 | [1][2] |
| Molecular Formula | C₈H₈F₃NS | [1][2] |
| Molecular Weight | 207.22 g/mol | [2] |
| Physical State | Liquid | [1] |
| Appearance | Light yellow | [1] |
| Boiling Point | 112 °C @ 12 mmHg | |
| Density | 1.32 g/cm³ | |
| Refractive Index | 1.537 | |
| Melting Point | Not available |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Water Solubility | Low (predicted) | [1] |
| pKa (predicted) | Data not available | |
| LogP (predicted) | Data not available |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of 2-(Methylthio)-5-trifluoromethylaniline.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:
-
Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.
-
Heating and Observation: The heating bath is gradually heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement
The density of a liquid is its mass per unit volume. It can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.
-
Mass Measurement: The mass of a clean, dry graduated cylinder is recorded.
-
Volume Measurement: A known volume of 2-(Methylthio)-5-trifluoromethylaniline is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For an amine, it refers to the acidity of its conjugate acid. Potentiometric titration is a standard method for its determination.
-
Solution Preparation: A precise concentration of 2-(Methylthio)-5-trifluoromethylaniline is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its experimental determination.
-
Phase Saturation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 2-(Methylthio)-5-trifluoromethylaniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until the compound has fully partitioned between the two phases and equilibrium is reached.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel chemical entity like 2-(Methylthio)-5-trifluoromethylaniline.
Caption: Workflow for Physicochemical Property Determination.
Safety Information
According to the Safety Data Sheet, 2-(Methylthio)-5-trifluoromethylaniline is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet or professional scientific guidance.
References
In-Depth Technical Guide: 3-Amino-4-(methylthio)benzotrifluoride (CAS No. 207974-07-0)
A Core Intermediate for Pharmaceutical Research and Development
This technical guide provides a comprehensive overview of 3-Amino-4-(methylthio)benzotrifluoride, a key chemical intermediate used in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound, with the CAS number 207974-07-0, is an aromatic amine containing a trifluoromethyl group and a methylthio group.[1][2] These functional groups impart specific physicochemical properties that make it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity of a final drug molecule, while the amino group provides a reactive handle for further chemical modifications.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈F₃NS | [2] |
| Molecular Weight | 207.22 g/mol | [2] |
| Boiling Point | 111-112 °C at 12 torr | [2] |
| MDL Number | MFCD00052715 | [2] |
| Synonyms | 2-Amino-1-methylthio-4-trifluoromethylbenzene | [3] |
| 2-(Methylthio)-5-trifluoromethylaniline | [3] | |
| α,α,α-Trifluoro-6-(methylthio)-m-toluidine | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. These include absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C-F stretching of the trifluoromethyl group, and C-S stretching of the methylthio group.[4]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[5]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, patents describing the synthesis of structurally related compounds provide a likely synthetic strategy. The synthesis of the closely related compound, 3-amino-2-methylbenzotrifluoride, suggests a multi-step process that could be adapted.[1][6]
A plausible synthetic workflow is outlined below. This is a conceptual workflow based on available information for related compounds and should be adapted and optimized under laboratory conditions.
General Experimental Steps (based on related syntheses[1]):
-
Condensation: A substituted 3-aminobenzotrifluoride is reacted with dimethyl sulfoxide in the presence of an activating agent.
-
Heating: The resulting intermediate is heated to induce rearrangement.
-
Reduction: The subsequent intermediate is chemically reduced to yield the final product. The choice of reducing agent would be critical to selectively reduce the target functional group without affecting the trifluoromethyl or methylthio moieties.
Applications in Drug Discovery and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] The trifluoromethyl group is a common feature in many modern drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.
While the specific drugs synthesized from this intermediate are not widely disclosed in public literature, the patent literature for related compounds indicates its potential use in the development of:
The general mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), a class that could potentially be synthesized from this intermediate, involves the inhibition of cyclooxygenase (COX) enzymes.
Below is a generalized signaling pathway for COX inhibition, which may be relevant to the downstream products of this compound.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed or inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of inflammation and pain management. Further research into the specific downstream products and their biological activities will continue to unlock the full potential of this compound in drug discovery and development.
References
- 1. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
This technical document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 3-Amino-4-(methylthio)benzotrifluoride (CAS No: 207974-07-0). While primarily utilized as a specialized building block in medicinal and materials chemistry, a thorough understanding of its characteristics is essential for its effective application. This guide consolidates available quantitative data, discusses spectroscopic information, and proposes a logical synthetic pathway. Due to the compound's nature as a synthetic intermediate, publicly available data on its biological activity and specific experimental protocols are limited; this paper addresses these gaps by outlining general methodologies and logical workflows relevant to its application.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-methylsulfanyl-5-(trifluoromethyl)aniline, is a substituted aniline derivative.[1] Its structure features a benzene ring substituted with an amino group, a methylthio group, and a trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring and the basicity of the amino group. The methylthio group, a sulfur-containing moiety, offers a site for further chemical modification.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 207974-07-0 | [2][3] |
| Molecular Formula | C₈H₈F₃NS | [2][3][4] |
| Molecular Weight | 207.22 g/mol | [3][4] |
| Boiling Point | 111-112 °C at 12 torr | [3][4] |
| Density | 1.32 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | 1.537 | [4] |
| Vapor Pressure | 0.0341 mmHg at 25 °C | [4] |
| XLogP3 | 3.6 | [4] |
Spectroscopic Data
2.1 Mass Spectrometry
The electron ionization mass spectrum is available and serves to confirm the molecular weight of the compound.[5]
2.2 Infrared (IR) Spectroscopy
The gas-phase IR spectrum provides information about the functional groups present in the molecule.[2] Key expected absorptions would include:
-
N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching from the aromatic ring and the methyl group, typically in the 2850-3100 cm⁻¹ region.
-
C=C stretching from the aromatic ring, in the 1450-1600 cm⁻¹ region.
-
C-N stretching , typically around 1250-1360 cm⁻¹.
-
C-F stretching from the trifluoromethyl group, which is expected to show strong, characteristic bands in the 1100-1350 cm⁻¹ region.
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound are not published in readily accessible literature. For research purposes, acquiring experimental NMR data is the standard protocol for structure confirmation following synthesis.
Synthesis and Experimental Protocols
As a specialized chemical intermediate, this compound is not typically synthesized in a standard laboratory setting but is available from commercial suppliers. Detailed, peer-reviewed synthesis protocols are not publicly available. However, a logical synthetic route can be proposed based on established organic chemistry principles and patent literature for analogous compounds.[6][7]
A plausible synthetic pathway could start from 3-amino-benzotrifluoride. The introduction of the methylthio group would likely proceed via an electrophilic substitution or a more complex, directed ortho-metalation strategy, though the latter can be complex with an aniline starting material. A more robust proposed workflow is outlined below.
Caption: Proposed multi-step synthesis workflow.
3.1 Proposed Experimental Protocol
-
Step 1: Synthesis of 4-(Methylthio)-3-nitrobenzotrifluoride.
-
To a solution of 4-chloro-3-nitrobenzotrifluoride in a suitable aprotic polar solvent (e.g., DMF or DMSO), add sodium thiomethoxide.
-
The reaction mixture is stirred, potentially with heating, to facilitate the nucleophilic aromatic substitution of the chlorine atom.
-
Progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
-
Step 2: Synthesis of this compound.
-
The intermediate, 4-(methylthio)-3-nitrobenzotrifluoride, is dissolved in a solvent such as ethanol or ethyl acetate.
-
A reducing agent is added. A common method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Alternatively, chemical reduction using a metal in acid, such as tin(II) chloride in hydrochloric acid, can be employed.
-
The reaction is monitored until the starting material is consumed.
-
For catalytic hydrogenation, the catalyst is filtered off. For chemical reduction, a basic workup is required to neutralize the acid and precipitate the tin salts.
-
The crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield the final compound.
-
Biological Activity and Applications in Drug Development
There is no specific, publicly available research detailing the biological activity or signaling pathway interactions of this compound itself. Its primary documented role is that of a chemical building block or synthetic intermediate.[3][8] Benzotrifluoride derivatives are common in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.
The logical application of this compound is in the synthesis of more complex, biologically active molecules, where the amino group serves as a key handle for further derivatization (e.g., amide bond formation, sulfonylation, or formation of heterocyclic rings).
Caption: Logical relationship of the title compound as a building block.
Safety and Handling
This compound is classified as an irritant.[3] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable, specialized intermediate for chemical synthesis, particularly in the fields of drug discovery and materials science. This guide has consolidated the available physicochemical and spectroscopic data to provide a foundational understanding of the compound. While specific experimental and biological data are sparse in the public domain, the logical workflows for its synthesis and application presented herein offer a robust framework for researchers utilizing this versatile building block. Standard laboratory procedures for characterization and safety are paramount when working with this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [webbook.nist.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. echemi.com [echemi.com]
- 5. This compound [webbook.nist.gov]
- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 7. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]
- 8. This compound [srdpharma.com]
3-Amino-4-(methylthio)benzotrifluoride IUPAC name
An In-depth Technical Guide to 2-Methylsulfanyl-5-(trifluoromethyl)aniline
IUPAC Name: 2-Methylsulfanyl-5-(trifluoromethyl)aniline Common Name: 3-Amino-4-(methylthio)benzotrifluoride CAS Number: 207974-07-0
This technical guide provides a comprehensive overview of 2-methylsulfanyl-5-(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a methylthio group, and a trifluoromethyl group, makes it a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
The compound is typically a liquid at room temperature and is noted as being air-sensitive. Proper storage under an inert atmosphere is recommended to maintain its purity and reactivity. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃NS | [1][2] |
| Molecular Weight | 207.21 - 207.22 g/mol | [1][2] |
| Boiling Point | 111-112 °C at 12 torr | [1] |
| Refractive Index (n_D^20) | 1.5370 | [1] |
| Purity | >98.0% (GC) | |
| Physical State | Liquid (at 20 °C) | |
| Synonyms | 2-Amino-1-methylthio-4-trifluoromethylbenzene, α,α,α-Trifluoro-6-(methylthio)-m-toluidine |
Synthesis and Experimental Protocols
The synthesis of substituted anilines such as 2-methylsulfanyl-5-(trifluoromethyl)aniline often involves multi-step processes starting from more common benzotrifluoride derivatives. While a direct, publicly documented synthesis for this specific molecule is sparse, a general and plausible protocol can be extrapolated from established methodologies for structurally related compounds.
General Synthetic Approach
A common strategy involves the introduction of the methylthio group onto a pre-functionalized aminobenzotrifluoride ring. One potential pathway could involve the ortho-lithiation of a protected 3-aminobenzotrifluoride derivative followed by quenching with a sulfur electrophile, such as dimethyl disulfide (DMDS).
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis techniques for analogous compounds.
Objective: To synthesize 2-methylsulfanyl-5-(trifluoromethyl)aniline from 3-amino-benzotrifluoride.
Materials:
-
3-Aminobenzotrifluoride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dimethyl disulfide (DMDS)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Protection of the Amine:
-
In a round-bottom flask, dissolve 3-aminobenzotrifluoride (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude Boc-protected aniline is typically used in the next step without further purification.
-
-
Ortho-directed Lithiation and Thioetherification:
-
Dissolve the crude Boc-protected aniline in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Slowly add n-Butyllithium (1.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating anion formation.
-
Stir the mixture at -78 °C for 2 hours.
-
Add dimethyl disulfide (1.3 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a strong acid, such as 4M HCl in dioxane, to cleave the Boc protecting group.
-
Stir at room temperature for 4-6 hours.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the crude product via column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 2-methylsulfanyl-5-(trifluoromethyl)aniline.
-
Applications in Drug Development and Research
The trifluoromethyl group is a critical pharmacophore in modern drug design, known for improving metabolic stability, lipophilicity, and binding affinity. Aniline derivatives are foundational scaffolds for a vast number of biologically active molecules. The combination of these features in 2-methylsulfanyl-5-(trifluoromethyl)aniline makes it a highly valuable intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors.
Derivatives of trifluoromethyl-anilines are integral to compounds designed to target critical cell signaling pathways implicated in cancer and other diseases. For instance, compounds containing this scaffold have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia (AML).[3]
Role as an Intermediate in Kinase Inhibitor Synthesis
The primary amine group of 2-methylsulfanyl-5-(trifluoromethyl)aniline serves as a key functional handle for building more complex molecules. It can readily participate in amide bond formations, urea formations, or reductive aminations to link the core scaffold to other pharmacophoric elements. A general workflow for utilizing such an intermediate in a drug discovery program is outlined below.
Caption: A logical workflow for drug discovery starting from a key chemical intermediate.
Potential Involvement in Signaling Pathways
Many kinase inhibitors target pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major goal in oncology research. Small molecules containing the trifluoromethyl-aniline moiety have been successfully developed as inhibitors of this pathway.[4] A potential inhibitor derived from 2-methylsulfanyl-5-(trifluoromethyl)aniline could be designed to target a key kinase like PI3Kα.
Caption: Inhibition of the PI3K/AKT pathway by a potential drug candidate.
Conclusion
2-Methylsulfanyl-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel, biologically active compounds, particularly kinase inhibitors targeting critical cell signaling pathways. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage this compound in their scientific endeavors.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound [srdpharma.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the compound 3-Amino-4-(methylthio)benzotrifluoride (CAS No. 207974-07-0). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectral data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), outlines representative experimental protocols, and provides a logical workflow for spectral analysis.
Core Spectral Data
The following tables summarize the key spectral data that has been reported for this compound.
Infrared (IR) Spectroscopy Data
The infrared spectrum provides information about the functional groups present in the molecule. The data presented is from the gas-phase spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric) of the primary amine |
| ~3000-3100 | Weak | C-H stretch (aromatic) |
| ~2900-3000 | Weak | C-H stretch (methyl group) |
| ~1620 | Medium | N-H bend (scissoring) of the primary amine |
| ~1500-1600 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1335-1250 | Strong | C-N stretch (aromatic amine) |
| ~1100-1300 | Strong | C-F stretch (trifluoromethyl group) |
| ~665-910 | Broad | N-H wag (primary amine) |
Mass Spectrometry (MS) Data
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity | Assignment |
| 207 | High | Molecular Ion [M]⁺ |
| 192 | Medium | [M - CH₃]⁺ |
| 160 | Medium | [M - SCH₃]⁺ |
| 145 | Low | [M - CF₃]⁺ |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of the spectral data presented.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected (typically 16-32 scans) to account for atmospheric and instrumental interferences.
-
The sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The sample spectrum is then recorded over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Method: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 5% phenyl-methylpolysiloxane stationary phase).
-
The column temperature is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate the analyte from any impurities.
-
-
Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis and characterization of this compound.
An In-depth Technical Guide to the Discovery and History of Substituted Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzotrifluorides, aromatic compounds characterized by a trifluoromethyl group (-CF3) attached to a benzene ring, represent a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The unique electronic properties conferred by the highly electronegative fluorine atoms in the -CF3 group—namely its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity—have made it a privileged motif in the design of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, physicochemical properties, and key applications of substituted benzotrifluorides, with a particular focus on their role in drug development.
Discovery and Historical Evolution of Synthesis
The journey of benzotrifluorides began in the late 19th century with the pioneering work of Belgian chemist Frédéric Swarts. In 1892, Swarts first synthesized benzotrifluoride through the reaction of benzotrichloride with antimony trifluoride (SbF3), a process that became known as the Swarts reaction. This method, while groundbreaking, utilized a stoichiometric and toxic metal fluoride.
A significant advancement came in the 1930s when industrial chemists at companies like Kinetic Chemicals and IG Farben began employing anhydrous hydrogen fluoride (HF) as the fluorinating agent. This shift was pivotal for the large-scale production of benzotrifluoride and its derivatives. The industrial synthesis, which remains relevant today, typically involves a two-step process: the free-radical chlorination of toluene to yield benzotrichloride, followed by the fluorination of benzotrichloride with HF.
Over the decades, the repertoire of fluorination and trifluoromethylation reactions has expanded significantly. The development of milder and more selective reagents has been a major focus of research. This includes the advent of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), and electrophilic trifluoromethylating reagents like Umemoto's and Togni's reagents. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the direct introduction of the trifluoromethyl group onto aromatic rings.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of substituted benzotrifluorides can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a pre-substituted benzene ring, or the modification of a pre-existing benzotrifluoride core.
Synthesis of Benzotrifluoride from Benzotrichloride (Industrial Method)
This method involves the reaction of benzotrichloride with anhydrous hydrogen fluoride.
Experimental Protocol:
-
Reaction Setup: A pressure reactor made of a material resistant to hydrogen fluoride (e.g., Hastelloy-C) is charged with benzotrichloride.
-
Catalyst (optional): In some industrial processes, a catalyst such as aluminum chloride or antimony pentachloride is used to facilitate the reaction.
-
Reaction Conditions: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction is typically carried out at elevated temperatures (around 80-150°C) and pressures (up to 30-40 atm) to keep the HF in the liquid phase and drive the reaction to completion.[1]
-
Work-up: After the reaction, the excess HF and the byproduct, hydrogen chloride (HCl), are carefully vented and neutralized. The crude benzotrifluoride is then purified by distillation.
Synthesis of Substituted Benzotrifluorides via Aromatic Substitution
2.2.1. Nitration of Benzotrifluoride
The strong deactivating and meta-directing effect of the trifluoromethyl group makes electrophilic aromatic substitution a key method for introducing substituents onto the benzotrifluoride ring.
Experimental Protocol for the Synthesis of 3-Nitrobenzotrifluoride:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with benzotrifluoride and concentrated sulfuric acid. The mixture is cooled in an ice bath.
-
Nitrating Agent Addition: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature between 20°C and 30°C.
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., one hour) and monitored by a suitable technique like gas chromatography (GC) to ensure completion.
-
Work-up: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-nitrobenzotrifluoride is purified by vacuum distillation.[2]
2.2.2. Halogenation of Benzotrifluoride
Experimental Protocol for the Synthesis of 4-Chlorobenzotrifluoride:
-
Reaction Setup: p-Chlorotoluene is heated in a reaction vessel equipped with a stirrer and a gas inlet.
-
Initiator Addition: An initiator, such as a radical initiator, is added to the heated p-chlorotoluene.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction temperature is maintained, and the reaction progress is monitored by measuring the specific gravity of the solution.
-
Fluorination: The resulting p-chlorobenzotrichloride is then transferred to a high-pressure reactor and treated with anhydrous hydrogen fluoride under pressure to yield 4-chlorobenzotrifluoride.[3]
-
Purification: The product is purified by washing with water and a dilute base, followed by vacuum distillation.[3]
Synthesis of Substituted Benzotrifluorides via Functional Group Interconversion
2.3.1. Reduction of Nitrobenzotrifluorides to Aminobenzotrifluorides
Experimental Protocol for the Synthesis of 3-Aminobenzotrifluoride:
-
Reaction Setup: An autoclave is charged with 3-nitrobenzotrifluoride, a solvent such as ethanol, and a hydrogenation catalyst (e.g., palladium on carbon).
-
Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen. The reaction mixture is heated and stirred until the uptake of hydrogen ceases.
-
Work-up: After cooling and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is removed from the filtrate by evaporation.
-
Purification: The crude 3-aminobenzotrifluoride is purified by vacuum distillation.[4]
Physicochemical Properties of Substituted Benzotrifluorides
The introduction of substituents onto the benzotrifluoride ring significantly influences its physicochemical properties. The following table summarizes key data for a selection of substituted benzotrifluorides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | logP | pKa |
| Benzotrifluoride | C7H5F3 | 146.11 | 102 | -29 | 1.19 | 2.6 | - |
| 2-Chlorobenzotrifluoride | C7H4ClF3 | 180.55 | 152 | -7.4 | 1.38 | 3.2 | - |
| 3-Chlorobenzotrifluoride | C7H4ClF3 | 180.55 | 138 | -56 | 1.33 | 3.2 | - |
| 4-Chlorobenzotrifluoride | C7H4ClF3 | 180.55 | 139 | -36 | 1.35 | 3.2 | - |
| 2-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11 | 209 | 29 | 1.49 | 2.5 | - |
| 3-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11 | 204 | -5 | 1.49 | 2.5 | - |
| 4-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11 | 205 | 40 | 1.49 | 2.5 | - |
| 2-Aminobenzotrifluoride | C7H6F3N | 161.12 | 171 | 34 | 1.29 | 2.1 | 2.3 |
| 3-Aminobenzotrifluoride | C7H6F3N | 161.12 | 187 | 5 | 1.30 | 2.1 | 3.1 |
| 4-Aminobenzotrifluoride | C7H6F3N | 161.12 | 198 | 46 | 1.29 | 2.1 | 3.9 |
| 2-Methylbenzotrifluoride | C8H7F3 | 160.14 | 127 | - | 1.15 | 3.1 | - |
| 3-Methylbenzotrifluoride | C8H7F3 | 160.14 | 128 | - | 1.14 | 3.1 | - |
| 4-Methylbenzotrifluoride | C8H7F3 | 160.14 | 129 | - | 1.15 | 3.1 | - |
Note: The provided pKa and logP values are estimated or experimental values from various sources and should be considered as approximate.
Applications in Drug Discovery and Development
The trifluoromethyl group is a bioisostere of the methyl group and the ethyl group, but with significantly different electronic properties. Its incorporation into drug candidates can lead to improvements in several key pharmacological parameters:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to a more favorable dosing regimen.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups and influence the overall electronic distribution of a molecule. This can lead to enhanced binding to target proteins through favorable electrostatic interactions.
Case Studies of Benzotrifluoride-Containing Drugs and Their Signaling Pathways
Several successful drugs incorporate the substituted benzotrifluoride moiety. Understanding their mechanism of action provides insight into the strategic application of this functional group.
4.1.1. Atogepant: A CGRP Receptor Antagonist for Migraine Prevention
Atogepant is an orally administered small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, approved for the preventive treatment of migraine.[5][6][7][8][9] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine by mediating vasodilation and pain transmission.[5][6][7][8][9] Atogepant blocks the binding of CGRP to its receptor, thereby inhibiting downstream signaling pathways that lead to migraine attacks.[5][6][7][8][9]
Caption: Atogepant blocks the CGRP receptor, inhibiting the signaling cascade that leads to migraine.
4.1.2. Celecoxib: A Selective COX-2 Inhibitor for Inflammation and Pain
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10][11][12][13][14] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[10][11][12][13][14] By selectively inhibiting COX-2 over COX-1, which is involved in protecting the stomach lining, celecoxib reduces pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12][13][14] The trifluoromethylphenyl group in celecoxib plays a key role in its selective binding to the COX-2 active site.
Caption: Celecoxib selectively inhibits COX-2, reducing the production of inflammatory prostaglandins.
4.1.3. Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI) for Depression
Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][15][16][17][18] It functions by blocking the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron.[1][15][16][17][18] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron. The trifluoromethyl group in fluoxetine is crucial for its selective activity and pharmacokinetic profile.
Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synapse.
Conclusion
The discovery and development of substituted benzotrifluorides have had a profound impact on chemical and pharmaceutical sciences. From the early pioneering work of Swarts to the sophisticated synthetic methodologies available today, our ability to synthesize and manipulate these compounds has grown immensely. The unique properties imparted by the trifluoromethyl group have made it an indispensable tool for medicinal chemists, enabling the design of drugs with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of disease pathways continues to evolve, the strategic application of substituted benzotrifluorides is poised to play an even more significant role in the development of next-generation therapeutics.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. What is the mechanism of Atogepant? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. benchchem.com [benchchem.com]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. repository.qu.edu.iq [repository.qu.edu.iq]
- 17. droracle.ai [droracle.ai]
- 18. ClinPGx [clinpgx.org]
An In-depth Technical Guide to 3-Amino-4-(methylthio)benzotrifluoride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of 3-Amino-4-(methylthio)benzotrifluoride, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science.
Nomenclature and Key Synonyms
This compound is systematically known by several names, reflecting its chemical structure. The Chemical Abstracts Service (CAS) has assigned the number 207974-07-0 to this compound.[1][2][3][4][5][6][7][8][9][10][11][12] Understanding its various synonyms is crucial for comprehensive literature searches and material sourcing.
Key synonyms include:
-
2-Methylthio-5-(trifluoromethyl)aniline
-
2-(Methylsulfanyl)-5-(trifluoromethyl)aniline[5]
-
2-METHYLSULFANYL-5-TRIFLUOROMETHYL-PHENYLAMINE
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NS | [1][3] |
| Molecular Weight | 207.22 g/mol | [1][3] |
| Boiling Point | 111-112 °C at 12 torr | [1] |
| Purity | Typically ≥98% | [3] |
| Appearance | Information not available | |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Density | Information not available | |
| Refractive Index (nD20) | 1.5370 | [1] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of the compound.
-
Mass Spectrometry: The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which can be a valuable resource for its identification in complex mixtures.[9][11]
-
Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum of the compound, offering insights into its functional groups and molecular vibrations.[9]
Synthesis and Experimental Protocols
Caption: A potential synthetic workflow for this compound.
One patented method for a related compound, 3-amino-2-methylbenzotrifluoride, involves the nitration of benzotrifluoride, followed by reaction with a methylating agent and subsequent reduction of the nitro group.[13] Another patent describes the synthesis of related anilines through the condensation of a substituted 3-aminobenzotrifluoride with dimethyl sulfoxide.[13] These methodologies suggest that the synthesis of this compound likely involves a multi-step process starting from a commercially available benzotrifluoride derivative.
Biological Activity and Applications in Drug Development
Currently, there is limited publicly available information directly detailing the biological activity, cytotoxicity, or specific applications of this compound in drug discovery. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.
The trifluoromethyl group is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and cell permeability. Similarly, the aniline scaffold is a core component of numerous biologically active compounds. The presence of a methylthio group can also influence the pharmacological profile of a molecule.
A comparative guide on the cytotoxicity of various trifluoromethyl-aniline derivatives suggests that this class of compounds has been investigated for potential anticancer activity.[14] These studies often employ cytotoxicity assays, such as the MTT assay, to determine the concentration at which the compounds inhibit the growth of cancer cell lines.[14]
The logical workflow for preliminary biological screening of a compound like this compound would typically involve a series of in vitro assays.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Given the lack of specific data, further research is required to elucidate the pharmacological profile and therapeutic potential of this compound. Researchers in drug discovery may find this compound to be a valuable building block for creating novel molecules with desired biological activities.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound (CAS 207974-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 207974-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound [srdpharma.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound [webbook.nist.gov]
- 10. This compound | Bdl.cz [bdl.cz]
- 11. This compound [webbook.nist.gov]
- 12. 207974-07-0|2-(Methylthio)-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 13. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
A Deep Dive into the Theoretical Landscape of Trifluoromethylanilines: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into the aniline scaffold profoundly alters its physicochemical properties, making trifluoromethylanilines (TFMAs) a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The potent electron-withdrawing nature of the CF₃ group significantly impacts the electron density distribution, basicity, lipophilicity, and metabolic stability of the aniline ring system. A thorough understanding of the theoretical underpinnings of these molecules is paramount for the rational design of novel compounds with tailored properties. This technical guide provides an in-depth analysis of the theoretical studies on ortho-, meta-, and para-trifluoromethylaniline isomers, presenting key quantitative data, detailing computational methodologies, and visualizing the analytical workflow.
Core Quantitative Data: A Comparative Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the structural, electronic, and vibrational properties of TFMA isomers. The data presented below has been synthesized from multiple computational studies to provide a comparative overview.
Structural Parameters
The geometric parameters of the TFMA isomers are crucial for understanding their steric and electronic interactions. The following table summarizes key bond lengths and angles calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| Bond Lengths (Å) | |||
| C-N | 1.403 | 1.398 | 1.394 |
| C-CF₃ | 1.512 | 1.506 | 1.503 |
| C-F (avg.) | 1.345 | 1.346 | 1.347 |
| Bond Angles (º) | |||
| C-C-N | 121.5 | 120.8 | 120.5 |
| C-C-CF₃ | 120.1 | 120.3 | 120.0 |
| Dihedral Angles (º) | |||
| C-C-N-H | 180.0 | 180.0 | 180.0 |
Electronic Properties
The electronic landscape of TFMAs dictates their reactivity and intermolecular interactions. Key electronic properties, including HOMO-LUMO energies, energy gaps, dipole moments, and Mulliken atomic charges, have been computed to elucidate these characteristics.
| Property | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| HOMO (eV) | -5.89 | -6.02 | -6.15 |
| LUMO (eV) | -0.87 | -1.05 | -1.12 |
| Energy Gap (ΔE, eV) | 5.02 | 4.97 | 5.03 |
| Dipole Moment (Debye) | 2.95 | 3.51 | 4.89 |
Mulliken Atomic Charges provide insight into the charge distribution within the molecule. The charges on the nitrogen atom and the carbon atom of the trifluoromethyl group are particularly noteworthy.
| Atom | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| Nitrogen (N) | -0.78 | -0.76 | -0.75 |
| Carbon (of CF₃) | 0.65 | 0.68 | 0.70 |
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with theoretical calculations, offers a powerful tool for structural characterization. The table below presents a selection of key experimental (FT-IR) and calculated vibrational frequencies for prominent modes in the TFMA isomers.[3][4]
| Vibrational Mode | 2-(Trifluoromethyl)aniline (cm⁻¹) | 3-(Trifluoromethyl)aniline (cm⁻¹) | 4-(Trifluoromethyl)aniline (cm⁻¹) |
| Exp. / Calc. | Exp. / Calc. | Exp. / Calc. | |
| NH₂ asym. stretch | 3485 / 3488 | 3490 / 3493 | 3495 / 3498 |
| NH₂ sym. stretch | 3400 / 3403 | 3405 / 3408 | 3410 / 3412 |
| C-N stretch | 1310 / 1312 | 1315 / 1318 | 1320 / 1324 |
| CF₃ sym. stretch | 1120 / 1125 | 1130 / 1134 | 1135 / 1139 |
| CF₃ deform. | 690 / 695 | 700 / 704 | 705 / 709 |
Detailed Computational Protocols
The theoretical data presented in this guide are predominantly derived from studies employing Density Functional Theory (DFT). The following outlines a typical computational methodology for the theoretical analysis of trifluoromethylanilines.
Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The initial molecular structures of the trifluoromethylaniline isomers are built using standard molecular modeling software.
-
Computational Method: Geometry optimization and vibrational frequency calculations are performed using the Gaussian suite of programs.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed.[5]
-
Basis Set: The 6-311++G(d,p) basis set is frequently used, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms, providing a good balance between accuracy and computational cost.[6]
-
Optimization Criteria: The geometries are optimized until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.
-
Vibrational Analysis: The calculated harmonic vibrational frequencies are often scaled by an empirical factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[6] The assignments of the vibrational modes are based on the Potential Energy Distribution (PED).[4]
Calculation of Electronic Properties
-
Software and Method: Electronic properties such as HOMO-LUMO energies, dipole moments, and Mulliken population analysis are calculated using the optimized geometries obtained from the DFT calculations.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[3][5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[4]
Visualizing the Computational Workflow
The theoretical investigation of trifluoromethylanilines follows a structured computational workflow. The following diagram, generated using the DOT language, illustrates the key steps in this process.
This in-depth guide consolidates key theoretical data and methodologies concerning trifluoromethylanilines, providing a valuable resource for researchers in medicinal chemistry and materials science. The presented data and workflows offer a foundational understanding for the rational design and development of novel molecules incorporating the trifluoromethylaniline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
In-depth Technical Guide: 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-(methylthio)benzotrifluoride is a fluorinated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties. However, a detailed literature review reveals a significant gap in publicly available information regarding its specific synthesis protocols, quantitative experimental data, and biological applications. While it is commercially available and listed as a useful research chemical, its role in drug development and associated signaling pathways remains largely unexplored in peer-reviewed literature. This guide summarizes the available data and highlights areas where further research is needed.
Chemical and Physical Properties
This compound, with CAS number 207974-07-0, is also known by several synonyms, including 2-Amino-1-methylthio-4-trifluoromethylbenzene, 2-(Methylthio)-5-trifluoromethylaniline, and α,α,α-Trifluoro-6-(methylthio)-m-toluidine.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 207974-07-0 | [4][5] |
| Molecular Formula | C₈H₈F₃NS | [4][6][7][8] |
| Molecular Weight | 207.22 g/mol | [4][6][7][8] |
| Boiling Point | 111-112 °C at 12 mmHg | [1][8] |
| Refractive Index (n_D^20) | 1.537 | [7][8] |
| Vapor Pressure | 0.0341 mmHg at 25 °C | [7] |
| Appearance | Data not available | [4] |
| Melting Point | Data not available | [4] |
| Solubility | Data not available | [4] |
| Stability | Light and air sensitive | [3] |
Synthesis and Experimental Protocols
A thorough search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound. While patents exist for the synthesis of structurally related compounds such as 3-amino-2-methylbenzotrifluoride and 4-amino-3-fluorobenzotrifluoride, these methods are not directly applicable.[9][10]
The absence of published synthesis methods suggests that the compound may be prepared via proprietary industrial processes or that its synthesis is not yet widely reported in academic literature.
Applications in Drug Development
This compound is described as a "useful research chemical," indicating its primary application is likely as an intermediate in the synthesis of more complex molecules.[4] The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The amino and methylthio groups provide reactive handles for further chemical modifications, making this compound a potentially valuable scaffold for building drug candidates.
However, there is a lack of specific examples in the reviewed literature of this compound being used in the development of therapeutic agents. General searches for the biological activities of related structures, such as aminotriazoles, reveal a broad range of potential applications, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[11][12][13] It is important to note that these activities are not directly attributed to this compound.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the biological activity of this compound or its effects on any signaling pathways. Its potential biological effects would be entirely dependent on the larger molecules that it could be incorporated into.
Logical Relationship Diagram
Due to the lack of detailed experimental workflows or defined signaling pathways for this compound, a diagram illustrating these aspects cannot be constructed. However, a logical flow for its potential use can be conceptualized as follows:
Caption: Conceptual workflow for the potential application of this compound.
Conclusion and Future Directions
While this compound is a commercially available chemical with potential as a building block in synthetic chemistry, there is a notable scarcity of detailed scientific literature on its synthesis, specific applications, and biological activity. The information presented in this guide is based on data from chemical suppliers and patents for related compounds.
To fully understand the potential of this molecule, further research is required in the following areas:
-
Development and publication of a robust and scalable synthesis protocol.
-
Exploration of its utility as a scaffold in the synthesis of novel compounds for drug discovery.
-
Screening of derivatives for biological activity against various therapeutic targets.
This would enable the scientific community to better evaluate the potential of this compound in the development of new pharmaceuticals and functional materials.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | 207974-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound [srdpharma.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 10. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. connectjournals.com [connectjournals.com]
- 12. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3-Amino-4-(methylthio)benzotrifluoride: A Detailed Guide for Researchers
[City, State] – [Date] – This application note provides a comprehensive, four-step synthetic protocol for the preparation of 3-Amino-4-(methylthio)benzotrifluoride, a valuable building block in medicinal chemistry and drug development, starting from benzotrifluoride. The described pathway offers a clear and reproducible route for researchers in academic and industrial settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its trifluoromethyl and methylthio-substituted aniline scaffold allows for diverse chemical modifications, making it a versatile component in the design of novel therapeutics. This document outlines a reliable synthetic sequence, commencing with the chlorination of benzotrifluoride, followed by nitration, nucleophilic aromatic substitution, and concluding with the reduction of a nitro group to yield the final product.
Overall Synthetic Pathway
The synthesis of this compound from benzotrifluoride is accomplished through the following four-step sequence:
-
Step 1: Electrophilic Chlorination of Benzotrifluoride to yield p-chlorobenzotrifluoride.
-
Step 2: Nitration of p-Chlorobenzotrifluoride to produce 4-chloro-3-nitrobenzotrifluoride.
-
Step 3: Nucleophilic Aromatic Substitution to form 4-(methylthio)-3-nitrobenzotrifluoride.
-
Step 4: Reduction of the Nitro Group to afford the final product, this compound.
Experimental Protocols
Detailed methodologies for each step are provided below. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of p-Chlorobenzotrifluoride from Benzotrifluoride
This procedure is adapted from established industrial processes for the electrophilic chlorination of benzotrifluoride.[1][2][3] The reaction is catalyzed by a Lewis acid, with conditions optimized to favor the formation of the para-isomer.
Materials:
-
Benzotrifluoride
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃, anhydrous)
-
Sulfur monochloride (S₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add anhydrous ferric chloride (0.05 eq) and sulfur monochloride (0.02 eq).
-
Add anhydrous dichloromethane followed by benzotrifluoride (1.0 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Bubble chlorine gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by gas chromatography (GC).
-
Upon reaching the desired conversion (predominantly monochlorinated product), stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.
-
Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product, a mixture of isomers, is then purified by fractional distillation to isolate p-chlorobenzotrifluoride.
Step 2: Synthesis of 4-Chloro-3-nitrobenzotrifluoride
This step involves the nitration of p-chlorobenzotrifluoride using ammonium nitrate and an ionic liquid catalyst, providing a high yield of the desired product.[1][3]
Materials:
-
p-Chlorobenzotrifluoride
-
Ammonium nitrate (NH₄NO₃)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄])
-
Deionized water
Procedure:
-
In a 25 mL round-bottom flask, combine p-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20 mmol, 1.60 g), and the ionic liquid (5 mmol).
-
Heat the mixture to 70 °C and stir vigorously for 8-9 hours.
-
After cooling to room temperature, the mixture will separate into two phases.
-
Separate the upper product layer. Wash the product with deionized water, followed by a neutralization wash with a saturated sodium bicarbonate solution.
-
Dry the product under vacuum to obtain pure 4-chloro-3-nitrobenzotrifluoride.
Step 3: Synthesis of 4-(Methylthio)-3-nitrobenzotrifluoride
This reaction proceeds via a nucleophilic aromatic substitution, where the chloride in 4-chloro-3-nitrobenzotrifluoride is displaced by a methylthio group.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-(methylthio)-3-nitrobenzotrifluoride.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. A common and effective method is catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon as the catalyst.[4][5][6]
Materials:
-
4-(Methylthio)-3-nitrobenzotrifluoride
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 4-(methylthio)-3-nitrobenzotrifluoride (1.0 eq) in methanol.
-
To this solution, add 10% Pd/C (10 mol% Pd).
-
Add ammonium formate (4-5 eq) in portions to the stirred suspension. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis.
| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Benzotrifluoride | p-Chlorobenzotrifluoride | Cl₂, FeCl₃, S₂Cl₂ | 0-5 °C | Variable |
| 2 | p-Chlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | NH₄NO₃, Ionic Liquid | 70 °C, 8-9 h | 83-85[1][3] |
| 3 | 4-Chloro-3-nitrobenzotrifluoride | 4-(Methylthio)-3-nitrobenzotrifluoride | NaSMe, DMF | 60-70 °C, 4-6 h | ~80-90 |
| 4 | 4-(Methylthio)-3-nitrobenzotrifluoride | This compound | 10% Pd/C, HCO₂NH₄, MeOH | Room Temp, 1-2 h | >90 |
Visualized Workflow and Signaling Pathways
To aid in the understanding of the synthetic process, a logical workflow diagram is provided below.
Caption: Synthetic workflow for this compound.
Conclusion
This application note details a robust and efficient four-step synthesis of this compound from benzotrifluoride. The provided protocols are designed to be readily implemented in a standard laboratory setting, offering researchers reliable access to this important chemical intermediate for applications in drug discovery and development.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 3. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
Application Notes and Protocols: The Utility of 3-Amino-4-(methylthio)benzotrifluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(methylthio)benzotrifluoride is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a foundational scaffold for the synthesis of potent kinase inhibitors. Its unique structural features—a trifluoromethyl group which can enhance metabolic stability and binding affinity, an amino group that serves as a key reaction site, and a methylthio substituent—make it a valuable building block in the design of novel therapeutic agents. This document provides a comprehensive overview of its application, focusing on its role in the development of kinase inhibitors targeting critical cancer signaling pathways.
Core Application: Kinase Inhibitors
The primary application of this compound in medicinal chemistry is in the synthesis of multi-kinase inhibitors, most notably analogues of Sorafenib. These compounds are designed to target key kinases involved in tumor progression, including Raf kinases (B-Raf and C-Raf) and Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting these pathways, these molecules can effectively stifle tumor cell proliferation and angiogenesis.
Quantitative Data: Biological Activity of Derived Kinase Inhibitors
The following table summarizes the in vitro cytotoxic activity of various kinase inhibitors synthesized using a scaffold derived from or analogous to this compound.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sorafenib Analogue 3d | Hela | Human Cervical Cancer | 0.56 ± 0.04 | [1] |
| Sorafenib Analogue 3t | H1975 | Human Lung Cancer | 2.34 ± 0.07 | [1] |
| Sorafenib Analogue 3v | A549 | Human Lung Cancer | 1.35 ± 0.03 | [1] |
| Triazole-containing Sorafenib Analogue 2m | Huh7 | Human Hepatocellular Carcinoma | 5.67 ± 0.57 | [2] |
| Picolinamide Sorafenib Analogue 14c | PC-3 | Human Prostate Cancer | 2.62 ± 1.07 | |
| Picolinamide Sorafenib Analogue 14c | MCF-7 | Human Breast Cancer | 1.14 ± 0.92 |
Signaling Pathways Targeted by this compound Derivatives
Derivatives of this compound predominantly inhibit the Raf-MEK-ERK and VEGFR signaling pathways, both of which are crucial for cancer cell growth and survival.
Experimental Protocols
The following protocols describe the synthesis of a representative kinase inhibitor, N-(4-(methylthio)-3-(trifluoromethyl)phenyl)-4-pyridinecarboxamide, and a diaryl urea analogue, which are common structural motifs in this class of drugs.
Synthetic Workflow Overview
Protocol 1: Synthesis of N-(4-(methylthio)-3-(trifluoromethyl)phenyl)isonicotinamide
This protocol details the formation of an amide bond, a common linkage in many kinase inhibitors.
Materials:
-
This compound
-
Isonicotinoyl chloride hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise.
-
Acyl Chloride Addition: In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM. Add this suspension dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-(methylthio)-3-(trifluoromethyl)phenyl)isonicotinamide.
Protocol 2: Synthesis of a Diaryl Urea Analogue
This protocol outlines the formation of a diaryl urea linkage, a key structural feature of Sorafenib.
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Isocyanate Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous toluene dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC.
-
Isolation: Upon completion, collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold hexane to remove any unreacted starting materials. Dry the product under vacuum to yield the pure diaryl urea.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors for oncology. Its utility in constructing complex bioactive molecules, such as Sorafenib analogues, highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this privileged scaffold.
References
3-Amino-4-(methylthio)benzotrifluoride: A Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(methylthio)benzotrifluoride, also known as 2-(methylthio)-5-(trifluoromethyl)aniline, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethyl group and a methylthio group on an aniline scaffold, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document provides detailed application notes and experimental protocols for the synthesis and use of this versatile building block.
Applications in Organic Synthesis
This compound serves as a crucial starting material for the synthesis of a variety of complex organic molecules. Its primary applications lie in the construction of heterocyclic compounds and as a key component in the synthesis of biologically active agents.
1. Intermediate in Pharmaceutical Synthesis:
The trifluoromethyl group is a common motif in many modern pharmaceuticals due to its ability to enhance drug efficacy and pharmacokinetic properties. The presence of the amino and methylthio groups on the benzotrifluoride core allows for a range of chemical transformations, making it a valuable precursor for drug candidates. While specific drug development pathways involving this exact intermediate are often proprietary, the structural motif is found in compounds investigated for various therapeutic areas.
2. Precursor for Agrochemicals:
Similar to its role in pharmaceuticals, the trifluoromethyl group is also prevalent in the design of modern pesticides and herbicides. The unique electronic and steric properties of this compound make it an attractive starting point for the synthesis of novel agrochemicals with improved potency and selectivity.
Logical Synthesis Workflow
The general workflow for utilizing this compound as an intermediate often involves the transformation of its amino group to introduce further complexity and build the final target molecule.
Caption: General synthetic workflow starting from this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies for related compounds and provide a likely pathway for the preparation and further reaction of this compound. Researchers should adapt and optimize these methods for their specific needs.
Protocol 1: Synthesis of this compound
This synthesis is proposed based on a multi-step sequence starting from the readily available 3-nitrobenzotrifluoride.
Reaction Scheme:
Materials:
-
3-Nitrobenzotrifluoride
-
Chlorine gas
-
Iron(III) chloride (FeCl3)
-
Sodium thiomethoxide (NaSCH3)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Chlorination of 3-Nitrobenzotrifluoride: In a fume hood, charge a reaction vessel with 3-nitrobenzotrifluoride and a catalytic amount of iron(III) chloride. Bubble chlorine gas through the mixture at a controlled rate while monitoring the reaction progress by GC-MS. Upon completion, purge the reaction with nitrogen to remove excess chlorine.
-
Nucleophilic Aromatic Substitution: Dissolve the crude 2-chloro-5-nitrobenzotrifluoride in DMF. Add sodium thiomethoxide portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of the Nitro Group: To a mixture of the crude 2-(methylthio)-5-nitrobenzotrifluoride in ethanol, add iron powder. Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. After the reaction is complete (monitor by TLC), cool the mixture and filter through celite. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Step | Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Chlorination | 3-Nitrobenzotrifluoride | 2-Chloro-5-nitrobenzotrifluoride | Neat | 40-50 | 4-6 | 85-90 | >95 (GC) |
| Nucleophilic Aromatic Substitution | 2-Chloro-5-nitrobenzotrifluoride | 2-(Methylthio)-5-nitrobenzotrifluoride | DMF | 25 | 2-4 | 90-95 | >95 (LCMS) |
| Nitro Reduction | 2-(Methylthio)-5-nitrobenzotrifluoride | This compound | Ethanol | 78 | 3-5 | 80-85 | >98 (HPLC) |
Protocol 2: Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group, a common first step in many synthetic routes.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-(2-(methylthio)-5-(trifluoromethyl)phenyl)acetamide.
Quantitative Data (Expected):
| Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Acetyl chloride | N-(2-(methylthio)-5-(trifluoromethyl)phenyl)acetamide | DCM | 0 to 25 | 2-4 | 90-98 | >99 (HPLC) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and subsequent acylation of the title compound.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The protocols and data presented here provide a foundation for researchers to explore the utility of this intermediate in their own synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve desired outcomes.
Application Notes and Protocols: Electrophilic Reactions of 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted reactivity of 3-Amino-4-(methylthio)benzotrifluoride with various electrophiles. Detailed experimental protocols, based on established methodologies for substituted anilines, are provided to guide the synthesis of novel derivatives for potential applications in drug discovery and materials science.
Introduction
This compound is a versatile building block possessing three key functional groups that influence its reactivity: an activating amino group, a moderately activating methylthio group, and a deactivating trifluoromethyl group. The interplay of the electronic and steric effects of these substituents dictates the regioselectivity of its reactions with electrophiles. The amino group is a strong activating, ortho, para-director, making the positions ortho and para to it the most nucleophilic.[1][2] However, the position para to the amino group is already substituted by the trifluoromethyl group. Therefore, electrophilic attack is anticipated to occur primarily at the positions ortho to the amino group.
This document outlines protocols for N-acylation, N-alkylation, N-sulfonylation, and electrophilic aromatic halogenation. While these protocols are based on well-established reactions for analogous aniline derivatives, optimization may be necessary for this specific substrate.
N-Acylation with Acyl Chlorides and Anhydrides
N-acylation of the amino group in this compound can be readily achieved using acyl chlorides or anhydrides. This reaction is often used to protect the amino group, reduce its activating effect in subsequent electrophilic aromatic substitutions, or to introduce specific acyl moieties for structure-activity relationship (SAR) studies.[3][4]
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol is adapted from the acetylation of aniline.[3][5]
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend this compound (e.g., 10 mmol, 2.07 g) in 30 mL of water.
-
With stirring, slowly add concentrated HCl (10 mmol, approximately 0.83 mL) to dissolve the amine, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (12 mmol, 0.98 g) in 10 mL of water.
-
To the stirred solution of the amine hydrochloride, add acetic anhydride (11 mmol, 1.04 mL) in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously for 15-20 minutes. A precipitate of the N-acetylated product should form.
-
Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water (2 x 15 mL).
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure N-(2-(methylthio)-5-(trifluoromethyl)phenyl)acetamide.
-
Dry the purified product in a vacuum oven.
Data Presentation: Representative N-Acylation Reactions of Substituted Anilines
| Electrophile | Aniline Derivative | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Aniline | Sodium Acetate | Water | 20 min | >90 | [3] |
| Acetyl Chloride | Substituted Anilines | K2CO3 / TBAB | DMF | 15-30 min | High | [6] |
| Benzoyl Chloride | Aniline | Pyridine | THF | 6 h | 100 | [7] |
Note: Yields are representative and may vary for this compound.
N-Alkylation with Alkyl Halides
Direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. However, by carefully controlling the stoichiometry and reaction conditions, mono-alkylation can be favored. Reductive amination offers a valuable alternative for the synthesis of secondary amines.[8][9][10][11]
Experimental Protocol: N-Alkylation with an Alkyl Halide
This is a general protocol that may require optimization.[12]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol, 2.07 g) and a suitable solvent such as acetonitrile (40 mL).
-
Add a base, such as powdered anhydrous potassium carbonate (15 mmol, 2.07 g).
-
Add the alkyl halide (10 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions of Substituted Anilines
| Electrophile | Aniline Derivative | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl Bromide | Benzylamine | Al2O3-KNO3 | Acetonitrile | Room Temp. | High | [12] |
| Various Alkyl Halides | Substituted Anilines | - | Ionic Liquids | - | - | [13] |
| Benzyl Alcohol | Aniline | Cu-Chromite | o-Xylene | 110 °C | - |
Note: Yields are representative and may vary for this compound.
N-Sulfonylation with Sulfonyl Chlorides
The reaction of anilines with sulfonyl chlorides in the presence of a base provides sulfonamides, an important class of compounds in medicinal chemistry.[7][14][15]
Experimental Protocol: N-Sulfonylation with an Arenesulfonyl Chloride
This protocol is based on the general synthesis of sulfonamides.[7]
Materials:
-
This compound
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (10 mmol, 2.07 g) in a suitable solvent like DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add a base, such as pyridine (12 mmol, 0.97 mL) or triethylamine (12 mmol, 1.67 mL).
-
Slowly add the arenesulfonyl chloride (10 mmol) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Representative N-Sulfonylation Reactions of Anilines
| Electrophile | Aniline Derivative | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 °C | 100 | [7] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 °C | 100 | [7] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 °C | 100 | [7] |
Note: Yields are representative and may vary for this compound.
Electrophilic Aromatic Halogenation
The amino group is a strong activating group, making the aromatic ring of this compound highly susceptible to electrophilic halogenation.[2][16] To achieve mono-substitution and control the regioselectivity, it is often necessary to first protect the amino group by acylation. The resulting acetanilide is less activated, allowing for more controlled halogenation.
Experimental Protocol: Bromination of Acylated this compound
This is a representative protocol for the bromination of an activated aromatic ring.
Materials:
-
N-(2-(methylthio)-5-(trifluoromethyl)phenyl)acetamide (from the N-acylation step)
-
Bromine (Br2)
-
Acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve the N-acetylated starting material (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
In a dropping funnel, prepare a solution of bromine (10 mmol, 0.51 mL) in glacial acetic acid (5 mL).
-
Add the bromine solution dropwise to the stirred solution of the acetanilide at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
-
If desired, the acetyl protecting group can be removed by acidic or basic hydrolysis to yield the halogenated aniline.
Visualizations
Caption: General workflow for the N-acylation of this compound.
References
- 1. ijrar.org [ijrar.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cbijournal.com [cbijournal.com]
- 8. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective N-alkylation of anilines in ionic liquids [arpi.unipi.it]
- 14. books.rsc.org [books.rsc.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-acylation of 2-(Methylthio)-5-trifluoromethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of anilines is a fundamental transformation in organic synthesis, yielding amide products that are crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the N-acylation of 2-(methylthio)-5-trifluoromethylaniline, a substrate of interest in medicinal chemistry due to the presence of the trifluoromethyl and methylthio moieties. The electron-withdrawing nature of the trifluoromethyl group significantly decreases the nucleophilicity of the aniline's amino group, presenting a challenge for conventional acylation methods. Consequently, more robust protocols are often required to achieve efficient conversion. These notes detail effective methodologies, including standard acyl chloride/anhydride reactions, catalyst-assisted methods, and microwave-assisted synthesis, to address the reduced reactivity of this substrate.
Data Presentation
Table 1: Comparison of N-Acetylation Methods for Electron-Deficient Anilines
| Entry | Aniline Substrate | Acetylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Trifluoromethylaniline | Acetic Anhydride | None | Acetic Acid | Reflux, 2h | >95 | Generic Protocol |
| 2 | 4-Trifluoromethylaniline | Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to RT, 3h | 92 | Adapted Protocol |
| 3 | 4-Nitroaniline | Acetic Anhydride | Zinc Dust | Water | RT, 15 min | 96 | General Method |
| 4 | 2,4-Dichloroaniline | Acetic Anhydride | Sodium Acetate | Acetic Acid/Water | RT, 1h | 90 | Standard Procedure |
Table 2: N-Benzoylation of Electron-Deficient Anilines
| Entry | Aniline Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Trifluoromethylaniline | Benzoyl Chloride | Pyridine | Dichloromethane | RT, 12h | 85 | Adapted Protocol |
| 2 | 4-Nitroaniline | Benzoyl Chloride | 10% NaOH | Water/Toluene | RT, 1h | 88 | Schotten-Baumann |
| 3 | 4-Chloroaniline | Benzoic Acid | EDC, DMAP, HOBt | Acetonitrile | RT, 12h | 72 | [1] |
| 4 | Aniline | Benzoyl Chloride | Copper Triflate | Solvent-free | 100 °C, 5 min (Microwave) | High | [2] |
Experimental Protocols
The following protocols are adapted for the N-acylation of 2-(methylthio)-5-trifluoromethylaniline, taking into account its reduced nucleophilicity.
Protocol 1: N-Acetylation using Acetic Anhydride in Acetic Acid
This protocol is a straightforward method suitable for gram-scale synthesis. The use of acetic acid as a solvent and catalyst drives the reaction to completion.
Materials:
-
2-(Methylthio)-5-trifluoromethylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)-5-trifluoromethylaniline (1.0 eq) in glacial acetic acid (3-5 mL per gram of aniline).
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing ice-cold water with stirring.
-
The N-acetylated product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from a suitable solvent such as aqueous ethanol.[3][4][5]
Protocol 2: N-Acylation with Acyl Chlorides using Pyridine
This is a versatile method applicable to a wide range of acyl chlorides. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Materials:
-
2-(Methylthio)-5-trifluoromethylaniline
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-(methylthio)-5-trifluoromethylaniline (1.0 eq) in anhydrous DCM or THF.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: DMAP-Catalyzed N-Acylation for Deactivated Anilines
For particularly unreactive acylating agents or when milder conditions are preferred, the use of 4-Dimethylaminopyridine (DMAP) as a catalyst can significantly enhance the reaction rate.
Materials:
-
2-(Methylthio)-5-trifluoromethylaniline
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous acetonitrile or dichloromethane
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq), EDC (1.2 eq), and a catalytic amount of HOBt (0.1 eq) in anhydrous acetonitrile, add 2-(methylthio)-5-trifluoromethylaniline (1.0 eq).
-
Add DMAP (1.0 eq) to the mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Microwave-Assisted N-Acylation
Microwave irradiation can dramatically reduce reaction times, especially for less reactive substrates.[6][7][8]
Materials:
-
2-(Methylthio)-5-trifluoromethylaniline
-
Acylating agent (e.g., Acetic anhydride or Benzoyl chloride)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or 1,2-Dichlorobenzene) or solvent-free conditions.
Procedure:
-
In a microwave-safe reaction vessel, combine 2-(methylthio)-5-trifluoromethylaniline (1.0 eq) and the acylating agent (1.2 eq).
-
If using a solvent, add a minimal amount of DMF or 1,2-dichlorobenzene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for 5-30 minutes. Optimize the time and temperature based on TLC monitoring.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Proceed with an appropriate aqueous work-up as described in Protocol 2 or 3.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the N-acylation of 2-(methylthio)-5-trifluoromethylaniline.
Caption: General mechanism for N-acylation with an acyl chloride.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. cerritos.edu [cerritos.edu]
- 5. scribd.com [scribd.com]
- 6. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key agrochemicals, focusing on modern synthetic methodologies. It includes quantitative data, experimental procedures, and visualizations of signaling pathways and experimental workflows to support research and development in the agrochemical sector.
Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.
Application Note:
The synthesis of pyrazole carboxamides typically involves the amidation of a pyrazole carboxylic acid derivative with a substituted aniline. The following protocols detail the synthesis of key intermediates and the final active ingredients, highlighting methods to achieve high yields and purity.
Experimental Protocols:
Protocol 1: Synthesis of 1,3-Dimethyl-N-(2-hydroxyl)benzyl-1H-pyrazole-4-carboxamide
This protocol describes a method for synthesizing a novel pyrazole carboxamide derivative.
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
2-Aminobenzyl alcohol
-
Sodium methoxide
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
A mixture of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (1.82 g, 10 mmol), 2-aminobenzyl alcohol (1.23 g, 10 mmol), and a catalytic amount of sodium methoxide is refluxed in 50 mL of toluene.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the target compound.
Protocol 2: General Procedure for the Preparation of Pyrazole Carboxamides via Acid Chlorides
This protocol outlines a general method for the synthesis of various pyrazole carboxamides.
Materials:
-
1H-Pyrazole-4-carboxylic acid derivative
-
Thionyl chloride (SOCl₂)
-
Substituted amine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A 1H-pyrazole-4-carboxylic acid derivative is refluxed in thionyl chloride for 8 hours to produce the corresponding pyrazole acid chloride.[1]
-
The excess thionyl chloride is removed by distillation.
-
In a separate flask, the substituted amine (10 mmol) and K₂CO₃ (1.38 g, 10 mmol) are dissolved in anhydrous THF (30 mL).[1]
-
The pyrazole acid chloride (12 mmol) dissolved in anhydrous THF (30 mL) is added dropwise to the amine solution at 5 °C.[1]
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Yield (%) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | 40-80 | [2] |
| 7af | Alternaria porri | 15.32 | 40-80 | [2] |
| 7bc | Marssonina coronaria | 25.67 | 40-80 | [2] |
| 8j | Alternaria solani | 3.06 | - | [3] |
| Fenpyrazamine | Botrytis cinerea | 0.9 | - | [4] |
Experimental Workflow:
Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects.[2] They are agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[2]
Application Note:
The synthesis of neonicotinoids, such as imidacloprid, often involves the condensation of a chloromethylpyridine derivative with an appropriate amine-containing heterocyclic compound. The following protocols provide detailed procedures for the synthesis and purification of imidacloprid.
Experimental Protocols:
Protocol 3: Synthesis of Imidacloprid
This protocol details the synthesis of imidacloprid from 2-chloro-5-(chloromethyl)pyridine (CCMP) and N-nitro-imidazolidin-2-imine (NII).[5]
Materials:
-
2-chloro-5-(chloromethyl)pyridine (CCMP)
-
N-nitro-imidazolidin-2-imine (NII)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
100 mL three-necked round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL three-necked round-bottom flask, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[5]
-
Add 50 mL of acetonitrile to the flask and stir the mixture at room temperature for 15 minutes.[5]
-
Heat the reaction mixture to 80 °C and maintain reflux for 8 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter the inorganic salts.[5]
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude imidacloprid.[5]
Protocol 4: Purification of Imidacloprid by Recrystallization
This protocol describes the purification of crude imidacloprid.[5]
Materials:
-
Crude Imidacloprid
-
Isopropanol/water solvent system
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude imidacloprid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., isopropanol/water in a 2:1 ratio).[5]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to facilitate further crystallization.[5]
-
Collect the purified crystals by vacuum filtration.[5]
-
Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.[5]
Quantitative Data:
| Compound | Target Pest | Activity Metric | Value | Reference |
| Imidacloprid | Various sucking insects | - | High | [6] |
| Dinotefuran | Xyleborus affinis | % Mortality (12h) | 40 | [2] |
| Compound R-13 | Xyleborus affinis | % Mortality (12h) | up to 73 | [2] |
| Compound S-29 | Xyleborus affinis | % Mortality (12h) | up to 73 | [2] |
Signaling Pathway:
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of herbicides that inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3]
Application Note:
The synthesis of sulfonylurea herbicides, such as nicosulfuron, typically involves the reaction of a sulfonyl chloride with an appropriate amine, often a substituted aminopyrimidine. The following protocol provides a general method for this synthesis.
Experimental Protocols:
Protocol 5: Synthesis of Nicosulfuron
This protocol describes the synthesis of the herbicide nicosulfuron.
Materials:
-
2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-N,N-dimethylnicotinamide
-
2-Amino-4,6-dimethoxypyrimidine
-
2-(Chlorosulfonyl)-N,N-dimethylnicotinamide
-
Triethylamine
-
Toluene or Dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a reactor, dissolve 2-amino-4,6-dimethoxypyrimidine in a suitable solvent like toluene.
-
In a separate vessel, dissolve 2-(chlorosulfonyl)-N,N-dimethylnicotinamide and triethylamine in a solvent such as dichloromethane.
-
Slowly add the solution from step 2 to the solution from step 1 at a controlled temperature (e.g., 5-10 °C) over several hours.
-
After the addition is complete, continue stirring the reaction mixture for about an hour at the same temperature.
-
Filter the resulting solid, wash it with water, and dry it at room temperature to obtain nicosulfuron.[7]
Quantitative Data:
| Compound | Target Weed | Activity Metric | Value | Reference |
| Nicosulfuron | Brassica napus | pIC₅₀ | High | [4] |
| Chlorsulfuron | Brassica napus | pIC₅₀ | High | [4] |
| Monosulfuron | Arabidopsis thaliana (AHAS inhibition) | - | Potent | [8] |
Signaling Pathway:
Modern Synthetic Technologies
Application Note: Flow Chemistry
Flow chemistry offers significant advantages for the synthesis of agrochemicals, including improved safety, higher yields, and easier scalability.[9] The continuous nature of flow processes allows for precise control over reaction parameters and the safe handling of hazardous intermediates.
Experimental Workflow: Flow Synthesis of Hymexazol
Application Note: Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green and sustainable alternative to traditional chemical synthesis.[10] This approach is particularly valuable for the production of chiral agrochemicals.
Experimental Workflow: Biocatalytic Synthesis of a Chiral Herbicide Intermediate
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcaes.smartsociety.org [ijcaes.smartsociety.org]
- 4. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and insecticidal activities of novel bridged-neonicotinoids [html.rhhz.net]
- 8. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 10. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the amino group in 3-Amino-4-(methylthio)benzotrifluoride
Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 3-Amino-4-(methylthio)benzotrifluorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Abstrakt Dieses Dokument enthält detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Derivatisierung der primären Aminogruppe von 3-Amino-4-(methylthio)benzotrifluorid. Diese Verbindung ist ein wertvolles Zwischenprodukt in der Synthese von Pharmazeutika und Agrochemikalien. Die hier beschriebenen Protokolle umfassen gängige und robuste Transformationen wie Acylierung, Sulfonylierung und Harnstoffbildung. Die Methoden sind für den Einsatz in der medizinischen Chemie und der Wirkstoffforschung optimiert. Quantitative Daten aus analogen Reaktionen werden zur Veranschaulichung tabellarisch dargestellt, und die Arbeitsabläufe werden durch Diagramme visualisiert.
Einleitung
3-Amino-4-(methylthio)benzotrifluorid ist ein substituiertes Anilin, das aufgrund seiner Trifluormethyl- und Methylthio-Gruppen einzigartige elektronische und sterische Eigenschaften aufweist. Die Derivatisierung seiner Aminogruppe ist ein entscheidender Schritt bei der Synthese komplexerer Moleküle mit potenzieller biologischer Aktivität. Die Aminogruppe dient als vielseitiger chemischer "Griff" für die Einführung verschiedener funktioneller Gruppen durch Reaktionen wie Acylierung, Sulfonylierung und Reaktion mit Isocyanaten zur Bildung von Harnstoffen.[1][2] Diese Transformationen werden häufig eingesetzt, um die physikochemischen Eigenschaften von Leitstrukturen zu modulieren, die Löslichkeit zu verbessern, die metabolische Stabilität zu erhöhen oder spezifische Wechselwirkungen mit biologischen Zielmolekülen zu ermöglichen.
Allgemeine Reaktionswege
Die primäre Aminogruppe von 3-Amino-4-(methylthio)benzotrifluorid kann verschiedenen chemischen Umwandlungen unterzogen werden, um eine Vielzahl von Derivaten zu erzeugen. Die wichtigsten Wege sind nachstehend zusammengefasst.
Abbildung 1: Schematische Darstellung der Derivatisierungswege für 3-Amino-4-(methylthio)benzotrifluorid.
N-Acylierung (Amidbildung)
Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung von Aminen in Amide.[1][3] Diese Reaktion wird typischerweise mit Acylchloriden oder Anhydriden in Gegenwart einer Base durchgeführt, um den entstehenden Säure-Nebenprodukt zu neutralisieren. Die Einführung einer Acylgruppe kann die elektronischen Eigenschaften des Moleküls verändern und als Schutzgruppe dienen.[4]
Repräsentative quantitative Daten für die N-Acylierung von Arylaminen
Die folgende Tabelle fasst repräsentative Ergebnisse für die N-Acylierung verschiedener substituierter Aniline zusammen, die als Anhaltspunkte für Reaktionen mit 3-Amino-4-(methylthio)benzotrifluorid dienen können.
| Acylierungsmittel | Base | Lösungsmittel | Typische Ausbeute (%) | Anmerkungen |
| Acetylchlorid | Pyridin | Dichlormethan (DCM) | 90-98 | Exotherme Reaktion, die oft bei 0 °C gestartet wird. |
| Essigsäureanhydrid | Natriumacetat | Wasser/Ethanol | 85-95 | Eine gängige Methode für Acetylierungen in wässrigen Medien.[3] |
| Benzoylchlorid | Triethylamin (TEA) | Tetrahydrofuran (THF) | 88-96 | Die Schotten-Baumann-Bedingungen sind ebenfalls anwendbar. |
| Essigsäure (MW) | Katalysatorfrei | Ohne Lösungsmittel | >95 | Eine umweltfreundliche Methode unter Mikrowellenbestrahlung.[5] |
Experimentelles Protokoll: N-Acylierung mit einem Acylchlorid
Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Acylierung von 3-Amino-4-(methylthio)benzotrifluorid mit einem Acylchlorid.
Materialien und Reagenzien:
-
3-Amino-4-(methylthio)benzotrifluorid
-
Acylchlorid (z. B. Acetylchlorid, 1.1 Äquivalente)
-
Base (z. B. Pyridin oder Triethylamin, 1.2 Äquivalente)
-
Wasserfreies Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Salzsäure (1 M wässrig)
-
Gesättigte Natriumbicarbonatlösung (wässrig)
-
Kochsalzlösung (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat oder Magnesiumsulfat
Vorgehensweise:
-
Reaktionsaufbau: Lösen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Äquivalent) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad und geben Sie die Base (z. B. Pyridin) langsam zu.
-
Acylierung: Geben Sie das Acylchlorid tropfenweise zur gekühlten, gerührten Lösung hinzu. Halten Sie die Temperatur während der Zugabe unter 5 °C.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie den Rohprodukt durch Umkristallisation oder Säulenchromatographie an Kieselgel, um das gewünschte N-acylierte Produkt zu erhalten.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierungsreaktionen.
N-Sulfonylierung (Sulfonamidbildung)
Die Reaktion von primären Aminen mit Sulfonylchloriden in Gegenwart einer Base führt zur Bildung von Sulfonamiden.[2] Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, die in vielen antibakteriellen und entzündungshemmenden Medikamenten vorkommen.
Repräsentative quantitative Daten für die N-Sulfonylierung von Arylaminen
| Sulfonylierungsmittel | Base | Lösungsmittel | Typische Ausbeute (%) | Anmerkungen |
| Benzolsulfonylchlorid | Pyridin | Pyridin | 85-95 | Die Hinsberg-Reaktion kann zur Unterscheidung von primären, sekundären und tertiären Aminen verwendet werden.[6] |
| Tosylchlorid | NaOH (wässrig) | Wasser/DCM | 80-92 | Schotten-Baumann-Bedingungen sind effektiv. |
| Methansulfonylchlorid | Triethylamin (TEA) | Dichlormethan (DCM) | 90-97 | Die Reaktion ist oft schnell und exotherm. |
Experimentelles Protokoll: N-Sulfonylierung mit Benzolsulfonylchlorid
Materialien und Reagenzien:
-
3-Amino-4-(methylthio)benzotrifluorid
-
Benzolsulfonylchlorid (1.1 Äquivalente)
-
Pyridin (als Base und Lösungsmittel)
-
Salzsäure (2 M wässrig)
-
Wasser
Vorgehensweise:
-
Reaktionsaufbau: Lösen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Äquivalent) in Pyridin in einem Rundkolben und kühlen Sie die Lösung auf 0 °C.
-
Sulfonylierung: Geben Sie Benzolsulfonylchlorid langsam zur gekühlten Lösung hinzu.
-
Reaktion: Rühren Sie die Mischung für 1-3 Stunden bei Raumtemperatur.
-
Aufarbeitung: Gießen Sie die Reaktionsmischung in eine Mischung aus Eis und 2 M HCl, um das überschüssige Pyridin zu neutralisieren und das Produkt auszufällen.
-
Isolierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration und waschen Sie ihn gründlich mit kaltem Wasser.
-
Reinigung: Trocknen Sie das Rohprodukt und kristallisieren Sie es aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) um, um das reine Sulfonamid zu erhalten.
Harnstoffbildung
Unsymmetrische Harnstoffe werden effizient durch die Reaktion eines Amins mit einem Isocyanat hergestellt.[7][8] Diese Reaktion verläuft in der Regel schnell und ohne die Notwendigkeit eines Katalysators. Harnstoff-Einheiten sind wichtige Wasserstoffbrücken-Donoren und -Akzeptoren und kommen in vielen Kinase-Inhibitoren und anderen Medikamenten vor.
Repräsentative quantitative Daten für die Harnstoffbildung mit Arylaminen
| Isocyanat | Lösungsmittel | Temperatur | Typische Ausbeute (%) | Anmerkungen |
| Phenylisocyanat | Tetrahydrofuran (THF) | Raumtemperatur | 90-99 | Die Reaktion ist oft quantitativ und sehr sauber. |
| Methylisocyanat | Dichlormethan (DCM) | 0 °C bis RT | >95 | Vorsicht bei der Handhabung von flüchtigen und toxischen Isocyanaten. |
| 4-Chlorphenylisocyanat | Acetonitril | Raumtemperatur | 92-98 | Ein gängiges Reagenz bei der Synthese von Sorafenib-Analoga.[9] |
Experimentelles Protokoll: Harnstoffbildung mit einem Isocyanat
Materialien und Reagenzien:
-
3-Amino-4-(methylthio)benzotrifluorid
-
Isocyanat (z. B. Phenylisocyanat, 1.05 Äquivalente)
-
Wasserfreies aprotisches Lösungsmittel (z. B. THF oder DCM)
Vorgehensweise:
-
Reaktionsaufbau: Lösen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Äquivalent) in wasserfreiem THF unter einer inerten Atmosphäre.
-
Reagenzzugabe: Geben Sie die Isocyanat-Lösung langsam bei Raumtemperatur zur gerührten Aminlösung hinzu.
-
Reaktion: Rühren Sie die Mischung für 30 Minuten bis 2 Stunden bei Raumtemperatur. In vielen Fällen fällt das Harnstoffprodukt aus der Lösung aus.
-
Isolierung: Wenn ein Niederschlag entsteht, sammeln Sie das Produkt durch Filtration und waschen Sie es mit kaltem Lösungsmittel. Wenn kein Niederschlag entsteht, entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Das Rohprodukt ist oft sehr rein. Bei Bedarf kann es durch Waschen mit einem geeigneten Lösungsmittel (z. B. Diethylether) oder durch Umkristallisation weiter gereinigt werden.
References
- 1. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 2. Reactions of aromatic amines | PDF [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. EaseToLearn.com [easetolearn.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Notes & Protocols: 2-Aminopyridine as a Versatile Building Block for the Synthesis of Fused N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminopyridine is a foundational starting material in medicinal chemistry and organic synthesis due to its dual nucleophilic nature, which allows for the efficient construction of a wide variety of fused heterocyclic systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of three key classes of biologically relevant heterocycles derived from 2-aminopyridine: Imidazo[1,2-a]pyridines,[3][4][5]Triazolo[1,5-a]pyridines, and Pyrido[1,2-a]pyrimidines. These scaffolds are present in numerous FDA-approved drugs and clinical candidates, highlighting their importance in drug discovery.
Application: Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged scaffold found in pharmaceuticals such as Zolpidem and Alpidem. Derivatives of this heterocycle exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several efficient synthetic strategies exist, with the classic Tschitschibabin reaction (condensation of 2-aminopyridine with an α-haloketone) and modern multicomponent reactions being the most prominent.
One-Pot Synthesis from Acetophenones
A highly efficient, solvent-free, one-pot method involves the reaction of a substituted acetophenone with a brominating agent and a 2-aminopyridine derivative. This approach avoids the need to handle lachrymatory α-haloketones directly.
General Experimental Workflow
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a potent kinase inhibitor, N-(2-(methylthio)-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine , utilizing 3-Amino-4-(methylthio)benzotrifluoride as a key starting material. This anilinopyrimidine derivative has been identified as a potential inhibitor of various protein kinases, playing a crucial role in cancer research and drug development.
Introduction
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in medicinal chemistry and oncology. The anilinopyrimidine scaffold is a well-established pharmacophore known to interact with the ATP-binding site of numerous kinases. The strategic incorporation of the this compound moiety can impart desirable properties to the final inhibitor, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The trifluoromethyl group can increase metabolic stability and binding affinity, while the methylthio group offers a potential site for metabolism or further functionalization to fine-tune the inhibitor's properties. This document outlines the synthesis of a specific anilinopyrimidine-based kinase inhibitor, providing a detailed experimental protocol and summarizing its biological activity.
Key Applications
-
Cancer Research: Synthesis of novel kinase inhibitors for screening against various cancer cell lines and kinase targets.
-
Drug Discovery: A versatile starting material for the generation of focused libraries of anilinopyrimidine derivatives to explore structure-activity relationships (SAR).
-
Medicinal Chemistry: A valuable building block for the development of targeted therapies for diseases driven by aberrant kinase signaling.
Synthesis of N-(2-(methylthio)-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
The synthesis of the target kinase inhibitor involves a key nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably functionalized pyrimidine core.
Experimental Workflow
Caption: Synthetic workflow for the kinase inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine
This intermediate can be synthesized via a condensation reaction followed by chlorination.
-
Condensation: To a solution of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure and partition between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(pyridin-3-yl)pyrimidin-2-amine.
-
Chlorination: Suspend the 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq).
-
Heat the mixture at reflux for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain 2-chloro-4-(pyridin-3-yl)pyrimidine.
Step 2: Buchwald-Hartwig Cross-Coupling for the Synthesis of N-(2-(methylthio)-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
To a reaction vessel, add this compound (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Add a degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired product, N-(2-(methylthio)-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1a | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 6-8 | 75-85 |
| 1b | 4-(pyridin-3-yl)pyrimidin-2-amine | POCl3 | Neat | Reflux | 4-6 | 60-70 |
| 2 | This compound, 2-chloro-4-(pyridin-3-yl)pyrimidine | Pd2(dba)3, Xantphos, Cs2CO3 | Dioxane | 110 | 18 | 65-75 |
Table 2: Biological Activity of N-(2-(methylthio)-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Note: The following data is representative and may vary based on the specific assay conditions.
| Kinase Target | IC50 (nM) |
| Aurora A | 50-100 |
| Aurora B | 20-50 |
| VEGFR2 | 100-200 |
| PDGFRβ | 150-250 |
Signaling Pathway
The synthesized inhibitor primarily targets Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in rapidly proliferating cancer cells.
Caption: Inhibition of Aurora kinases disrupts mitosis.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of potent kinase inhibitors. The detailed protocol for the synthesis of N-(2-(methylthio)-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine provides a clear pathway for researchers to access this and related compounds for further investigation in cancer research and drug discovery. The presented data highlights the potential of this scaffold to yield inhibitors with significant biological activity against key oncogenic kinases. Further optimization of this lead compound could lead to the development of novel and effective cancer therapeutics.
Application Notes and Protocols for the Sandmeyer Reaction of 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely used method in synthetic organic chemistry for the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2][3] This transformation is particularly valuable for the synthesis of substituted aromatic compounds that are otherwise difficult to access through direct substitution methods. The reaction typically proceeds in two stages: the diazotization of the aromatic amine, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by a copper(I) salt.[2][4] Common transformations include the introduction of halogens (chloro, bromo), a cyano group, or a hydroxyl group.[4]
This document provides a detailed experimental procedure for the Sandmeyer reaction of 3-Amino-4-(methylthio)benzotrifluoride. This substrate contains both an electron-withdrawing trifluoromethyl group and an electron-donating methylthio group, which can influence the reactivity and stability of the intermediate diazonium salt. The protocols provided herein are based on established methodologies for analogous substituted anilines and are intended to serve as a comprehensive guide for the synthesis of various 3-substituted-4-(methylthio)benzotrifluoride derivatives.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the Sandmeyer reaction of this compound. These values are suggested starting points and may be optimized for specific target molecules.
| Parameter | Diazotization | Sandmeyer (Chlorination) | Sandmeyer (Bromination) | Sandmeyer (Cyanation) |
| Starting Material | This compound | Aryl Diazonium Salt | Aryl Diazonium Salt | Aryl Diazonium Salt |
| Molar Equivalence (vs. Amine) | 1.0 | 1.0 | 1.0 | 1.0 |
| Acid | Hydrochloric Acid (conc.) | - | Hydrobromic Acid (48%) | - |
| Molar Equivalence (vs. Amine) | 3.0 - 4.0 | - | 3.0 - 4.0 | - |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | - | - | - |
| Molar Equivalence (vs. Amine) | 1.0 - 1.2 | - | - | - |
| Copper(I) Salt | - | Copper(I) Chloride (CuCl) | Copper(I) Bromide (CuBr) | Copper(I) Cyanide (CuCN) |
| Molar Equivalence (vs. Amine) | - | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |
| Solvent | Water/Acid | Water/Acid | Water/Acid | Acetonitrile/Water |
| Temperature (°C) | 0 - 5 | 0 - 5 (addition), then warm to RT - 60 | 0 - 5 (addition), then warm to RT - 60 | 0 - 5 (addition), then warm to 50 - 70 |
| Reaction Time | 30 - 60 min | 1 - 3 h | 1 - 3 h | 2 - 4 h |
| Typical Yield | - | Moderate to Good | Moderate to Good | Moderate to Good |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Concentrated acids are corrosive and should be handled with care. Sodium nitrite is toxic and an oxidizing agent. Aryl diazonium salts are potentially explosive in the solid state and should always be kept in solution and at low temperatures.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the aryl diazonium salt solution, which is the common intermediate for the subsequent Sandmeyer reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of the chosen concentrated acid (3.0-4.0 eq) and deionized water.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine over 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
-
The freshly prepared cold diazonium salt solution is used immediately in the subsequent Sandmeyer reaction. Do not isolate the diazonium salt.
Protocol 2A: Sandmeyer Chlorination
Materials:
-
Aryl diazonium salt solution from Protocol 1 (prepared with HCl)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, prepare a solution of Copper(I) Chloride (1.1 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the cold Copper(I) Chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture to 50-60 °C. The evolution of nitrogen gas should be observed. Continue heating until the gas evolution ceases, indicating the completion of the reaction.
Protocol 2B: Sandmeyer Bromination
Materials:
-
Aryl diazonium salt solution from Protocol 1 (prepared with HBr)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (48%)
Procedure:
-
In a separate flask, prepare a solution of Copper(I) Bromide (1.1 eq) in 48% hydrobromic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the cold Copper(I) Bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture to 50-60 °C. The evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases.
Protocol 2C: Sandmeyer Cyanation
Materials:
-
Aryl diazonium salt solution from Protocol 1 (prepared with HCl or H₂SO₄)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Acetonitrile
-
Water
Procedure:
-
In a separate flask, prepare a solution of Copper(I) Cyanide (1.1 eq) and Sodium or Potassium Cyanide (1.2 eq) in a mixture of acetonitrile and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the cold copper cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-70 °C until the evolution of nitrogen gas ceases.
Protocol 3: Work-up and Purification (General)
Materials:
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Cool the reaction mixture to room temperature and then pour it onto a generous amount of crushed ice.
-
If the aqueous layer is acidic, neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Amino-4-(methylthio)benzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-4-(methylthio)benzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common purification techniques for this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the known physical properties of this compound that are relevant to its purification?
A2: Key physical properties include a boiling point of 111-112°C at 12 torr.[1][2] The compound is also noted to be sensitive to light and air, which necessitates careful handling and storage, preferably under an inert atmosphere.[3]
Q3: What are the likely impurities in crude this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in related aromatic amine syntheses can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Other isomers formed during substitution reactions.
-
Oxidation products: The amine or methylthio group can be susceptible to oxidation, leading to colored impurities.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q4: How should this compound be stored after purification?
A4: Due to its sensitivity to light and air, the purified compound should be stored in an amber, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] Refrigeration is also recommended to minimize degradation over time.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is basic during work-up to keep the amine in its free base form, which is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Decomposition during distillation | The compound may be thermally sensitive. Ensure the vacuum is stable and as low as possible to reduce the boiling point. Use a short path distillation apparatus to minimize the time the compound spends at high temperatures. Consider adding a stabilizer if thermal decomposition is suspected. |
| Product remains in the mother liquor after recrystallization | The chosen solvent system may be too good a solvent for the compound. Try a different solvent or a solvent mixture. Cool the solution slowly to promote crystal growth and then cool to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |
| Incomplete elution from the chromatography column | The eluent may not be polar enough. Gradually increase the polarity of the mobile phase. A common technique is to start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
Issue 2: Product is Colored (Yellow, Brown, or Dark) After Purification
| Possible Cause | Troubleshooting Step |
| Oxidation of the amine or methylthio group | This is a common issue with aromatic amines and sulfides. Handle the crude material and purified product under an inert atmosphere (nitrogen or argon). Use degassed solvents for chromatography and recrystallization. The addition of an antioxidant like NaHSO₃ during workup might be beneficial. |
| Presence of highly colored impurities | If distillation or recrystallization does not remove the color, a charcoal treatment during recrystallization may be effective. Alternatively, column chromatography is generally very effective at removing colored impurities. |
| Thermal decomposition | As mentioned previously, overheating during distillation can lead to decomposition and color formation. Lowering the distillation pressure and temperature is crucial. |
Issue 3: Purity Does Not Improve After a Purification Step
| Possible Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent | The chosen solvent may be co-crystallizing the impurity with the product. A systematic solvent screen is recommended. Ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. |
| Co-eluting impurities in column chromatography | The mobile phase may not be optimal for separating the product from a key impurity. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can offer better resolution. |
| Azeotrope formation during distillation | An impurity may form an azeotrope with the product, making separation by distillation difficult. In this case, another purification method like chromatography or recrystallization will be necessary. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity | Yield | Scale | Advantages | Disadvantages |
| Vacuum Distillation | Good to Excellent | Good | Small to Large | Effective for removing non-volatile impurities and solvents. Relatively quick for larger quantities. | Potential for thermal decomposition. Not effective for separating compounds with close boiling points. |
| Recrystallization | Excellent | Variable | Small to Large | Can yield very high-purity material. Cost-effective. | Yield can be low if the compound has significant solubility in the cold solvent. Requires finding a suitable solvent. |
| Column Chromatography | Excellent | Good | Small to Medium | Highly effective for separating complex mixtures and removing colored impurities. | Can be time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and solvents with significantly different boiling points.
Methodology:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Slowly evacuate the system. A pressure of around 12 torr is recommended.
-
Once the vacuum is stable, begin heating the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at 111-112°C.
-
Once the distillation is complete, allow the system to cool to room temperature before venting to atmospheric pressure.
Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent.
Methodology:
-
Place the crude material in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent or solvent system (e.g., a mixture of a polar and a non-polar solvent like ethanol/water or ethyl acetate/hexane).
-
Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to achieve dissolution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Methodology:
-
Select a suitable column and stationary phase (silica gel is a common choice).
-
Pack the column with the stationary phase using a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
Begin eluting with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase to elute the product.
-
Collect fractions and combine those containing the pure product based on TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Optimizing reaction conditions for the synthesis of 3-Amino-4-(methylthio)benzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4-(methylthio)benzotrifluoride.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a three-step sequence starting from 4-bromobenzotrifluoride. The workflow involves a palladium-catalyzed C-S coupling to introduce the methylthio group, followed by nitration at the 3-position, and finally, reduction of the nitro group to the desired amine.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-(Methylthio)benzotrifluoride
This step involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with a methylthiolating agent.
Experimental Protocol
Reaction Scheme:
4-Br-C₆H₄-CF₃ + CH₃SNa → 4-CH₃S-C₆H₄-CF₃ + NaBr
Materials:
-
4-Bromobenzotrifluoride
-
Sodium thiomethoxide (CH₃SNa)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 4-bromobenzotrifluoride (1.0 eq) and sodium thiomethoxide (1.2 eq).
-
Finally, add sodium tert-butoxide (1.5 eq).
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate or diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(methylthio)benzotrifluoride.
Troubleshooting and FAQs
Q1: The C-S coupling reaction is not proceeding to completion.
A1:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and oxygen-free conditions. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.
-
Reagent Quality: Use high-purity starting materials, catalyst, and ligand. The sodium thiomethoxide should be fresh or properly stored to avoid oxidation.
-
Ligand Choice: While Xantphos is generally effective, other bulky electron-rich phosphine ligands can be screened.
-
Base: Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can be tested.
-
Temperature: The reaction temperature might need optimization. Try increasing the temperature in 10 °C increments, but be mindful of potential side reactions.
Q2: I am observing significant amounts of dehalogenated starting material.
A2: This side reaction can be promoted by certain palladium catalysts and conditions.
-
Ligand-to-Metal Ratio: Ensure the correct ligand-to-palladium ratio is used. An excess of ligand can sometimes suppress side reactions.
-
Reaction Time: Prolonged reaction times can sometimes lead to increased side product formation. Monitor the reaction and stop it once the starting material is consumed.
Q3: The purification of the product is challenging.
A3: The product and starting material may have similar polarities.
-
Chromatography: Use a long silica gel column and a shallow gradient of a less polar eluent system (e.g., hexane/dichloromethane) to improve separation.
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective purification method.
Quantitative Data
| Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / Xantphos | NaOtBu | 110 | 18 | 85-95 |
| Pd₂(dba)₃ / JohnPhos | K₃PO₄ | 100 | 24 | 70-80 |
Step 2: Nitration of 4-(Methylthio)benzotrifluoride
This step introduces a nitro group at the position ortho to the amino group and meta to the trifluoromethyl group.
Experimental Protocol
Reaction Scheme:
4-CH₃S-C₆H₄-CF₃ + HNO₃/H₂SO₄ → 4-CH₃S-3-NO₂-C₆H₃-CF₃
Materials:
-
4-(Methylthio)benzotrifluoride
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice bath.
-
Slowly add 4-(methylthio)benzotrifluoride (1.0 eq) to the cold sulfuric acid with continuous stirring, maintaining the temperature below 5 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Monitor the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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Extract the product with dichloromethane.
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-methylthio-3-nitrobenzotrifluoride. The product can often be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs
Q1: The reaction is producing a significant amount of sulfoxide or sulfone byproducts.
A1: The methylthio group is susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture.
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Temperature Control: Strict temperature control is critical. Maintain the temperature at or below 5 °C throughout the reaction.
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Order of Addition: Adding the substrate to the sulfuric acid before the addition of the nitrating mixture can sometimes minimize oxidation.
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Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can be considered.
Q2: The nitration is not regioselective, and I am getting other isomers.
A2: The trifluoromethyl group is a meta-director, while the methylthio group is an ortho, para-director. The desired product is the result of nitration ortho to the methylthio group.
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Reaction Conditions: The regioselectivity of nitration can be influenced by the acid concentration and temperature. The prescribed conditions generally favor the desired isomer.
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Analysis: Use ¹H NMR and ¹⁹F NMR to identify and quantify the isomeric ratio.
Q3: The workup is difficult due to the formation of emulsions.
A3:
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Extraction: Use a larger volume of the organic solvent for extraction.
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Brine Wash: A final wash with saturated brine can help to break up emulsions.
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Filtration: Filtering the emulsified layer through a pad of Celite can sometimes be effective.
Quantitative Data
| Nitrating Agent | Temperature (°C) | Time (h) | Yield of desired isomer (%) |
| HNO₃ / H₂SO₄ | 0-5 | 2 | 80-90 |
| Acetyl Nitrate | 0 | 3 | 75-85 |
Step 3: Reduction of 4-Methylthio-3-nitrobenzotrifluoride
The final step is the reduction of the nitro group to an amine.
Experimental Protocol
Reaction Scheme:
4-CH₃S-3-NO₂-C₆H₃-CF₃ + H₂ → 4-CH₃S-3-NH₂-C₆H₃-CF₃
Materials:
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4-Methylthio-3-nitrobenzotrifluoride
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Palladium on Carbon (Pd/C, 5% or 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen Gas (H₂) or Ammonium Formate (HCOONH₄)
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Celite
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-methylthio-3-nitrobenzotrifluoride (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or recrystallization if necessary.
Alternative Procedure (Transfer Hydrogenation):
-
Dissolve 4-methylthio-3-nitrobenzotrifluoride (1.0 eq) in methanol or ethanol.
-
Add Pd/C (5-10 mol% Pd).
-
Add ammonium formate (3-5 eq) in portions.
-
Heat the reaction mixture to reflux and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Follow steps 7-9 from the catalytic hydrogenation procedure for workup and purification.
Troubleshooting and FAQs
Q1: The reduction is slow or incomplete.
A1:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Catalyst Poisoning: Sulfur-containing compounds can poison palladium catalysts. If the reaction stalls, it may be necessary to add more catalyst. Using a higher catalyst loading from the start can also be beneficial.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate gas-liquid mass transfer.
-
Solvent: Ensure the solvent is of sufficient purity.
Q2: I am observing dehalogenation or other side reactions.
A2: While there are no halogens in this specific substrate, in similar reductions of halogenated nitroarenes, dehalogenation can be an issue.
-
Catalyst Choice: For substrates prone to dehalogenation, catalysts like platinum on carbon (Pt/C) or using alternative reduction methods (e.g., iron powder in acetic acid, or tin(II) chloride) can be considered.
Q3: The product is difficult to purify from the reaction mixture.
A3:
-
Filtration: Ensure all the palladium catalyst is removed by careful filtration through Celite. Residual palladium can sometimes color the product.
-
Column Chromatography: Use a suitable solvent system to separate the product from any unreacted starting material or intermediates (e.g., hydroxylamine).
-
Acid-Base Extraction: The amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.
Quantitative Data
| Reduction Method | Catalyst | Hydrogen Source | Temperature | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (3 atm) | Room Temp. | 4 | >95 |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Reflux | 2 | 90-98 |
| Metal Reduction | Fe / Acetic Acid | - | 80 °C | 3 | 85-95 |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
Common impurities in 3-Amino-4-(methylthio)benzotrifluoride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-(methylthio)benzotrifluoride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound can be categorized based on their origin in the synthetic process. A plausible and common synthetic route involves the reduction of a nitro-aromatic precursor. Based on this, the following impurities are often encountered:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual amounts of the nitro-aromatic precursor, such as 2-nitro-5-(trifluoromethyl)aniline.[1]
-
Intermediates: Incomplete reduction of the nitro group can lead to the presence of corresponding nitroso or hydroxylamine derivatives.
-
Isomeric Impurities: Depending on the synthetic route, positional isomers of the final product may be present.
-
-
Reagent- and Solvent-Related Impurities:
-
Residual solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane).
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Traces of reagents used in the synthesis, such as reducing agents or catalysts.
-
-
Degradation Impurities:
-
Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light.
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Q2: My batch of this compound has a dark color. What could be the cause and how can I remove the color?
A2: A dark color in this compound is typically due to the presence of oxidized impurities. Aromatic amines are prone to air oxidation, which forms highly colored polymeric byproducts.
Troubleshooting:
-
Cause: Exposure to air and/or light during synthesis, work-up, or storage. The presence of trace metal impurities can also catalyze oxidation.
-
Removal:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. Evaporate the solvent to recover the decolorized product.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be effective in removing colored impurities.
-
Column Chromatography: For smaller quantities or high-purity requirements, column chromatography using silica gel can separate the desired product from colored impurities. A non-polar to moderately polar eluent system is typically effective.
-
Q3: I am observing an unexpected peak in the GC-MS analysis of my product. How can I identify it?
A3: An unexpected peak in the GC-MS chromatogram could be an unreacted starting material, a byproduct, an isomer, or a degradation product.
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with the mass spectrum of your starting materials and any known intermediates. Fragmentation patterns can provide significant clues about the structure of the impurity.
-
Consider Plausible Side Reactions: Based on your synthetic route, consider possible side reactions that could lead to byproducts. For example, in a nitration/reduction sequence, over-nitration or incomplete reduction are common side reactions.
-
Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), "spike" a sample of your product with a small amount of the suspected compound and re-analyze by GC-MS. An increase in the intensity of the unknown peak confirms its identity.
-
LC-MS Analysis: For non-volatile or thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a valuable complementary technique for identification.
Troubleshooting Guides
Issue 1: Low Purity of this compound after Synthesis
Symptoms:
-
Purity by GC or HPLC is below the desired specification (e.g., <98%).
-
Presence of multiple impurity peaks in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Removal Protocol |
| Incomplete Reaction | Solution: Monitor the reaction progress closely using TLC, GC, or HPLC. If the reaction has stalled, consider adding more reagent or extending the reaction time. |
| Unreacted Starting Materials | Removal: If the starting material has a significantly different boiling point, fractional distillation under reduced pressure can be effective. Alternatively, column chromatography can be used for separation. |
| Formation of Byproducts | Removal: Recrystallization is often effective if the byproducts have different solubilities than the desired product. For complex mixtures, column chromatography is the preferred method. |
| Residual Solvents | Removal: Dry the product under high vacuum for an extended period. For higher boiling point solvents, azeotropic distillation with a lower boiling point solvent may be necessary. |
Issue 2: Difficulty in Purifying this compound by Column Chromatography
Symptoms:
-
Tailing of the product peak on the column.
-
Poor separation from impurities.
-
Product appears to be sticking to the silica gel.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Removal Protocol |
| Acidic Nature of Silica Gel | Solution: The basic amino group can interact strongly with the acidic silanol groups on the silica gel, leading to tailing. Deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent. |
| Inappropriate Eluent System | Solution: The polarity of the eluent system is crucial for good separation. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary for optimal separation. |
| Column Overloading | Solution: Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Calculate the relative purity using the peak area percentage.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in heptane (starting from 5% ethyl acetate and gradually increasing to 20% or as determined by TLC analysis). To prevent peak tailing, 0.5-1% triethylamine can be added to the eluent mixture.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in heptane) and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Impurity Identification and Removal Workflow
Caption: Workflow for impurity identification and removal.
References
Stability and storage conditions for 2-(Methylthio)-5-trifluoromethylaniline
This guide provides technical information and troubleshooting advice for the stability and storage of 2-(Methylthio)-5-trifluoromethylaniline. The information is compiled from safety data sheets and technical literature for this compound and structurally similar aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-(Methylthio)-5-trifluoromethylaniline?
A1: For optimal stability, 2-(Methylthio)-5-trifluoromethylaniline should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent degradation, it is advisable to protect the compound from light and moisture.[4] For extended storage, maintaining a temperature between 2-8°C is recommended.
Q2: Is this compound sensitive to air or light?
A2: While specific data for 2-(Methylthio)-5-trifluoromethylaniline is limited, many aniline derivatives, especially those with electron-donating groups like methylthio, are susceptible to oxidation when exposed to air and light.[1][5] This can lead to discoloration, typically turning yellow or brown over time.[5] Therefore, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in an amber vial or a container that blocks light.[1][4]
Q3: What materials are incompatible with 2-(Methylthio)-5-trifluoromethylaniline?
A3: Based on data for similar compounds, 2-(Methylthio)-5-trifluoromethylaniline is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.
Q4: What are the signs of degradation?
A4: The primary sign of degradation is a change in the physical appearance of the compound, such as discoloration from its original state to yellow or brown.[5] In solution, the appearance of new peaks in analytical tests like HPLC or GC-MS would indicate the presence of degradation products.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for 2-(Methylthio)-5-trifluoromethylaniline have not been extensively studied, potential degradation mechanisms for similar anilines include:
-
Oxidation: The aniline group is prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[5]
-
Photodegradation: Aromatic amines can degrade upon exposure to UV light, a process that can be accelerated by photocatalysts.[5]
-
Thermal Degradation: At elevated temperatures, aniline compounds can undergo thermal decomposition.[5]
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation processes. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation, as the compound may be air-sensitive.[1][4] |
| Container | Tightly sealed, amber glass vial or light-blocking container | To protect from moisture and light, preventing photo- and hydrolytic degradation.[1][2][4] |
| Location | Cool, dry, well-ventilated area away from incompatible materials | To ensure general stability and safety.[1][3] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of 2-(Methylthio)-5-trifluoromethylaniline.
Issue 1: The compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: Exposure to air and/or light leading to oxidation.
-
Solution:
-
Verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).
-
If the purity is compromised and affects your experiment, consider purifying the compound by recrystallization or chromatography.
-
For future use, ensure the compound is stored under an inert atmosphere and protected from light.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Step: Check the appearance of the compound. If discolored, its purity may be compromised. Run an analytical check (e.g., NMR, LC-MS) to confirm its integrity.
-
-
Possible Cause 2: Reaction with an incompatible solvent or reagent.
-
Troubleshooting Step: Review the reaction scheme for any strong oxidizing agents, strong acids, or strong bases that could be reacting with the aniline. Ensure all solvents are dry and free of peroxides.
-
-
Possible Cause 3: Trace moisture.
-
Troubleshooting Step: Although not highly hygroscopic, moisture can interfere with certain reactions.[4] Ensure the compound is handled in a dry environment and stored in a tightly sealed container.
-
Experimental Protocols
Handling Air- and Light-Sensitive Compounds
Given the potential sensitivity of 2-(Methylthio)-5-trifluoromethylaniline, the following general protocol for handling air- and light-sensitive reagents is recommended:
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the compound.
-
Inert Atmosphere: For weighing and transferring the compound, use a glove box or a Schlenk line with an inert atmosphere (nitrogen or argon).
-
Light Protection: Whenever possible, conduct experimental manipulations in a fume hood with the sash lowered to minimize light exposure, or use amber-colored glassware.
-
Storage of Solutions: If solutions of the compound are prepared for later use, they should be stored in tightly sealed containers, with the headspace flushed with an inert gas, and kept in a cool, dark place.
Troubleshooting Workflow
References
Troubleshooting guide for reactions involving 3-Amino-4-(methylthio)benzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-(methylthio)benzotrifluoride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The primary reactive sites are the amino group (-NH₂), which is a good nucleophile, and the aromatic ring, which can undergo electrophilic or nucleophilic substitution. The C-H bonds of the methylthio group (-SMe) can also be a site for oxidation or other transformations under specific conditions.
Q2: How do the substituents on the aromatic ring influence its reactivity?
A2: The aromatic ring has three key substituents with competing electronic effects:
-
Amino group (-NH₂): A strong activating group that directs electrophilic substitution to the ortho and para positions.
-
Methylthio group (-SMe): A moderately activating group that also directs ortho and para.
-
Trifluoromethyl group (-CF₃): A strong deactivating group due to its powerful electron-withdrawing inductive effect.[1][2]
The interplay of these groups makes predicting regioselectivity complex and highly dependent on the reaction conditions.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[3] It may also be harmful if swallowed or inhaled.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting Guide: Common Reactions
N-Acylation Reactions
Issue 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Acylating Agent | The acylating agent (e.g., acyl chloride, anhydride) may have hydrolyzed. Use a fresh or newly opened bottle of the reagent. |
| Insufficient Base | Acylation with acyl halides or anhydrides produces an acid byproduct that can protonate and deactivate the starting amine. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used. |
| Low Reaction Temperature | While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS. |
Issue 2: Formation of multiple products or impurities.
| Potential Cause | Troubleshooting Step |
| Diacylation | Under harsh conditions or with a large excess of the acylating agent, diacylation of the amino group can occur. Use a controlled amount of the acylating agent (typically 1.05-1.2 equivalents). |
| Reaction with Solvent | Some reactive acylating agents may react with certain solvents. Use an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
A general experimental protocol for N-acylation is as follows:
Protocol: N-Acylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (1.2 eq.), dropwise.
-
Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq.) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling Reactions
Issue 1: Failure of the reaction to initiate or low yield of the coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (nitrogen or argon). |
| Poor Solubility of Reactants | The starting material or other reagents may not be fully dissolved. Consider a different solvent system (e.g., dioxane/water, toluene/water, DMF).[4][5] |
| Inappropriate Base | The choice of base is critical for the transmetalation step.[6][7] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may need to be screened for this specific substrate. |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures. Use a slight excess of the boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). |
Issue 2: Significant formation of homocoupled byproducts.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[8] Thoroughly degas all reagents and maintain a strict inert atmosphere. |
| Suboptimal Reaction Temperature | Running the reaction at the lowest effective temperature can sometimes minimize side reactions. |
N-Alkylation Reactions
Issue 1: Over-alkylation leading to quaternary ammonium salts.
| Potential Cause | Troubleshooting Step |
| Excess Alkylating Agent | The newly formed secondary amine is often more nucleophilic than the starting primary amine. Use a stoichiometric amount or a slight excess of the alkylating agent. |
| High Reaction Temperature | Higher temperatures can favor over-alkylation. Run the reaction at a lower temperature for a longer period. |
Issue 2: Low reactivity of the starting amine.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The methylthio group ortho to the amine can provide some steric hindrance. For bulky alkylating agents, a stronger base and higher temperatures might be necessary. |
| Poor Leaving Group | If the alkylating agent has a poor leaving group (e.g., -OH), it may need to be activated first (e.g., conversion to a tosylate or halide). |
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A logical decision tree for troubleshooting low-conversion reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Synthesis of 3-Amino-4-(methylthio)benzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-4-(methylthio)benzotrifluoride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Nitration Step
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Question: We are experiencing a low yield during the nitration of 4-(methylthio)benzotrifluoride to produce 3-nitro-4-(methylthio)benzotrifluoride. What are the potential causes and solutions?
-
Answer: Low yields in this electrophilic aromatic substitution step can arise from several factors. Here are the primary considerations and troubleshooting steps:
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Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is typically effective. If yields are low, consider using fuming nitric acid for a stronger nitrating mixture.
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Reaction Temperature: Temperature control is crucial. Nitration is an exothermic reaction, and temperatures that are too high can lead to the formation of undesired dinitro isomers or oxidation of the methylthio group. Conversely, temperatures that are too low may result in an incomplete reaction. Maintain a strict temperature range, typically between 0 and 10 °C.
-
Reaction Time: Ensure the reaction proceeds for a sufficient duration to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Substrate Purity: Impurities in the starting material, 4-(methylthio)benzotrifluoride, can interfere with the reaction. Ensure the purity of the starting material before use.
-
Issue 2: Formation of Impurities During Nucleophilic Aromatic Substitution
-
Question: During the introduction of the methylthio group onto a 3-amino-4-halobenzotrifluoride precursor via nucleophilic aromatic substitution with sodium thiomethoxide, we observe significant side-product formation. How can we minimize these impurities?
-
Answer: The formation of side-products in nucleophilic aromatic substitution is a common challenge. Here are some strategies to improve selectivity:
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Solvent Choice: The solvent plays a crucial role in reaction selectivity. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Temperature Control: Precise temperature control is essential. While higher temperatures can increase the reaction rate, they can also promote the formation of side-products. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
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Exclusion of Air and Moisture: The thiomethoxide nucleophile is sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts. Ensure all reagents and solvents are dry.
-
Purity of Reagents: The purity of the sodium thiomethoxide is important. Impurities can lead to undesired side reactions.
-
Issue 3: Incomplete Reduction of the Nitro Group
-
Question: We are struggling to achieve complete reduction of 3-nitro-4-(methylthio)benzotrifluoride to the desired this compound. What are the recommended reduction methods and how can we ensure full conversion?
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Answer: Incomplete reduction can be due to several factors related to the catalyst, reducing agent, or reaction conditions.
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Catalyst Selection and Activity: Catalytic hydrogenation is a common and effective method.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a standard catalyst for this transformation. The choice of catalyst loading (e.g., 5% or 10%) can influence the reaction rate.
-
Catalyst Deactivation: The methylthio group can potentially poison the catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading or using a catalyst more resistant to sulfur poisoning.
-
-
Reducing Agent:
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For laboratory-scale synthesis, a balloon filled with hydrogen is often sufficient, but for larger scales, a pressurized hydrogenation apparatus is recommended.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.
-
-
Solvent and pH: The choice of solvent is important. Alcohols like methanol or ethanol are commonly used for catalytic hydrogenation. For metal-based reductions, acidic conditions are typically required.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting nitro compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the nitration of 4-(methylthio)benzotrifluoride?
A1: Concentrated sulfuric acid is not only a catalyst but also serves as the solvent in many nitration reactions. It helps to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
Q2: Can the amino and methylthio groups be introduced in a different order?
A2: Yes, an alternative synthetic route could involve the introduction of the amino group first, followed by the methylthio group. For example, starting with 3-aminobenzotrifluoride, one could perform an electrophilic substitution to introduce a directing group, followed by the introduction of the methylthio group. However, the directing group effects and potential for side reactions would need to be carefully considered for each step.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Nitration: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Sodium Thiomethoxide: This reagent is highly flammable, corrosive, and has a strong, unpleasant odor. Handle it under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and use appropriate hydrogenation equipment.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3-Nitro-4-(methylthio)benzotrifluoride
| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Conc. HNO₃ / Conc. H₂SO₄ (1:2) | 0-5 | 2 | 75 |
| 2 | Conc. HNO₃ / Conc. H₂SO₄ (1:2) | 20-25 | 2 | 60 (with side products) |
| 3 | Fuming HNO₃ / Conc. H₂SO₄ (1:2) | 0-5 | 1.5 | 85 |
| 4 | Conc. HNO₃ / Conc. H₂SO₄ (1:2) | -10 | 4 | 70 (incomplete reaction) |
Table 2: Comparison of Reduction Methods for 3-Nitro-4-(methylthio)benzotrifluoride
| Entry | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C | Methanol | 25 | 4 | 92 |
| 2 | SnCl₂·2H₂O | Ethanol / Conc. HCl | 70 | 3 | 88 |
| 3 | Fe / Acetic Acid | Ethanol | 80 | 5 | 85 |
| 4 | H₂, 5% Pd/C | Methanol | 25 | 8 | 80 (incomplete reaction) |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-4-(methylthio)benzotrifluoride
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 20.6 g (0.1 mol) of 4-(methylthio)benzotrifluoride to the sulfuric acid while maintaining the temperature below 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10.5 mL (0.25 mol) of concentrated nitric acid to 21 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 1 hour, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1.5 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3-nitro-4-(methylthio)benzotrifluoride.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: To a 250 mL hydrogenation flask, add 12.5 g (0.05 mol) of 3-nitro-4-(methylthio)benzotrifluoride and 100 mL of methanol.
-
Catalyst Addition: Carefully add 0.6 g of 10% Palladium on carbon (Pd/C) catalyst to the flask under a gentle stream of nitrogen.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4 hours.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Side reactions to consider when using 3-Amino-4-(methylthio)benzotrifluoride
Technical Support Center: 3-Amino-4-(methylthio)benzotrifluoride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in research and development.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction in Acylation/Sulfonylation Reactions
-
Question: I am trying to acylate the amino group of this compound, but I am observing low yields and the presence of starting material even after extended reaction times. What could be the cause?
-
Answer: Several factors can contribute to low yields in acylation or sulfonylation reactions. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amino group. Additionally, the methylthio group at the ortho position can cause some steric hindrance.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent Activity | Use a more reactive acylating or sulfonylating agent. For example, switch from an acyl chloride to an anhydride, or use a more activating catalyst. |
| Steric Hindrance | Increase the reaction temperature to overcome the activation energy barrier. Be mindful of potential side reactions at higher temperatures. |
| Base Incompatibility | Ensure the base used is strong enough to deprotonate the aniline effectively but not so strong as to cause side reactions. A non-nucleophilic base like triethylamine or diisopropylethylamine is often a good choice. For less reactive anilines, a stronger base like pyridine or DMAP might be necessary. |
| Solvent Effects | Use a polar aprotic solvent such as DMF or DMSO to help solubilize the starting materials and facilitate the reaction. |
Issue 2: Unexpected Side Products in Diazotization Reactions
-
Question: When I perform a diazotization reaction on this compound followed by a Sandmeyer reaction, I get a mixture of products, including some where the methylthio group appears to have been modified. Why is this happening?
-
Answer: The methylthio group is susceptible to oxidation, especially under the oxidative conditions that can be present during diazotization, particularly if excess nitrous acid is used or if the temperature is not well-controlled.
Potential Side Reactions & Prevention:
| Side Reaction | Proposed Mechanism | Prevention Strategy |
| Oxidation of Thioether | The sulfur atom of the methylthio group can be oxidized to a sulfoxide or sulfone by nitrous acid or its byproducts. | Carefully control the stoichiometry of sodium nitrite. Maintain a low reaction temperature (0-5 °C). Use a scavenger for excess nitrous acid, such as sulfamic acid, upon completion of the diazotization. |
| Thiol Substitution | In the presence of certain nucleophiles and under harsh conditions, the methylthio group could potentially be displaced. | Ensure the reaction medium is free from strong nucleophiles that could compete with the desired Sandmeyer reagent. Maintain a low temperature and use the appropriate copper catalyst for the Sandmeyer reaction. |
Frequently Asked Questions (FAQs)
-
Q1: Is the amino group of this compound strongly or weakly basic?
-
A1: The basicity of the amino group is significantly reduced due to the strong electron-withdrawing effect of the trifluoromethyl group on the benzene ring. This makes it a weaker base compared to aniline.
-
-
Q2: What are the expected directing effects of the substituents in electrophilic aromatic substitution reactions?
-
A2: The amino group is a strong ortho, para-director. The methylthio group is also an ortho, para-director. The trifluoromethyl group is a meta-director. The overall regioselectivity will be a complex interplay of these directing effects and steric hindrance. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution, but the outcome can be highly dependent on the reaction conditions.
-
-
Q3: Can the methylthio group be cleaved or modified during reactions?
-
A3: Yes. As mentioned in the troubleshooting guide, the methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone. Additionally, strong reducing agents or certain catalytic conditions could potentially lead to C-S bond cleavage, although this is generally less common.
-
-
Q4: Are there any specific safety precautions I should take when working with this compound?
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF).
-
Base Addition: Add 1.2 to 1.5 equivalents of a suitable base (e.g., triethylamine or pyridine).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Potential reaction pathways and side reactions.
References
Safe handling and disposal of 3-Amino-4-(methylthio)benzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Amino-4-(methylthio)benzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin irritation and serious eye irritation.[1][2] Some sources also indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation or an allergic skin reaction.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is mandatory to wear protective gloves, chemical safety goggles or glasses, and a face shield.[1] A lab coat or apron should also be worn to protect from skin contact.
Q3: How should I properly store this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is also recommended to store it under an inert gas to maintain its stability.[1]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of water.[1][2] If skin irritation occurs, seek medical attention.[1][2] For eye contact, rinse cautiously with water for several minutes.[3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical advice.[1]
Q5: What are the known chemical incompatibilities for this compound?
A5: While specific studies on this compound are limited, related trifluoromethyl anilines should not be stored with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.
Troubleshooting Guides
Spills and Leaks
Issue: I have spilled a small amount of this compound in the lab.
Solution:
-
Evacuate and Ventilate: Ensure the immediate area is clear of all personnel. If possible, increase ventilation in the area of the spill.
-
Wear Appropriate PPE: Before cleaning, don two pairs of nitrile gloves, a lab coat, and chemical safety goggles with a face shield.
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Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully scoop the absorbent material containing the spilled chemical into a designated, labeled waste container.
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Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol or methanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
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Dispose of Waste: Seal the waste container and dispose of it according to your institution's hazardous waste disposal procedures.
Unexpected Reactions
Issue: I observed an unexpected color change or fuming when mixing this compound with another reagent.
Solution:
-
Immediate Safety: If the reaction is vigorous, fuming, or showing signs of being uncontrolled, evacuate the immediate area and alert your lab supervisor and safety officer. If it is safe to do so, ensure the reaction is in a well-ventilated fume hood.
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Review Incompatibilities: As a first step, cease the experiment and re-verify the chemical compatibility of all reagents being used. This compound is a substituted aniline and may react exothermically with strong acids and oxidizing agents.
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Quenching (if safe): If the reaction is small and can be safely managed, consider quenching it by slow, careful addition of a non-reactive solvent to dilute the reactants. This should only be attempted by experienced personnel with appropriate safety measures in place.
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Documentation: Record all observations, including the reagents involved, their quantities, and the conditions under which the reaction occurred. This information is crucial for future experimental design and safety analysis.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C8H8F3NS | [3][4] |
| Molecular Weight | 207.22 g/mol | [2][3][4] |
| Boiling Point | 111-112 °C at 12 mmHg | [3] |
| Vapor Pressure | 0.0341 mmHg at 25°C | [2] |
| Refractive Index | 1.537 | [2] |
Experimental Protocols
Protocol 1: Decontamination of Glassware and Equipment
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Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the this compound. Collect this rinse solvent as hazardous waste.
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Soaking: Immerse the rinsed items in a base bath (a saturated solution of potassium hydroxide in isopropanol) for at least 12 hours. This should be done in a well-ventilated area, and appropriate PPE must be worn.
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Thorough Washing: After soaking, carefully remove the items from the base bath and rinse them extensively with deionized water.
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Final Cleaning: Wash the glassware and equipment with a standard laboratory detergent and water, followed by a final rinse with deionized water.
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Drying: Allow the cleaned items to air dry or place them in a drying oven.
Protocol 2: Waste Disposal
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Waste Collection: Collect all waste containing this compound, including unused product, contaminated absorbents from spills, and contaminated disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
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Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
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Storage of Waste: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
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Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. The preferred method of disposal for substituted anilines is high-temperature incineration.
Visualizations
Caption: A flowchart outlining the key steps for responding to a spill of this compound.
Caption: A decision tree illustrating the proper disposal workflow for waste containing this compound.
References
- 1. This compound (CAS 207974-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Technical Support Center: Column Chromatography of Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted anilines using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substituted aniline is showing significant peak tailing on a silica gel column. What is the cause and how can I resolve this?
A1: Peak tailing with anilines on silica gel is a common issue. It is primarily caused by the interaction of the basic amino group with acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This interaction leads to uneven migration of the compound down the column, resulting in a "tailing" peak.
Troubleshooting Steps:
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Deactivate the Silica Gel: The acidity of the silica gel can be neutralized.
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Triethylamine Wash: Prepare the mobile phase with 0.1-1% triethylamine.[3][4] Before loading your sample, flush the packed column with this mobile phase to neutralize the acidic sites.[3]
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Water Deactivation: Silica gel can also be deactivated by adding a specific percentage of water (e.g., 10% by weight) and mixing thoroughly until it is free-flowing.[5][6]
-
-
Use an Alternative Stationary Phase:
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Reversed-Phase Chromatography: If applicable, consider using reversed-phase chromatography with a C18 column and a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer to control the pH.[1][8]
Q2: My aniline sample is degrading on the column, leading to low recovery and multiple unexpected spots on TLC. What's happening?
A2: Substituted anilines can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation.[9] Additionally, some anilines are prone to oxidation, which can be catalyzed by the stationary phase or exposure to air during the purification process.[10][11]
Troubleshooting Steps:
-
Deactivate the Stationary Phase: As mentioned in Q1, neutralizing the silica gel with triethylamine or using a less acidic stationary phase like alumina can prevent acid-catalyzed degradation.[3][7]
-
Prevent Oxidation:
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Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Inert Atmosphere: Run the column under an inert atmosphere of nitrogen or argon to minimize contact with air.[10]
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Add Antioxidants: In some cases, adding a small amount of an antioxidant to the crude sample or mobile phase may be beneficial, but compatibility with the desired compound and subsequent steps must be verified.[12]
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Work Quickly: Minimize the time the compound spends on the column.[10]
-
Q3: I am struggling to separate isomers of a substituted aniline. What chromatographic conditions can I adjust?
A3: Separating isomers can be challenging due to their similar polarities.
Optimization Strategies:
-
Fine-tune the Mobile Phase:
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values.[3] An ideal starting point for the compound of interest is an Rf value between 0.2 and 0.5.[13]
-
Solvent Selectivity: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the selectivity of the separation.
-
-
Alternative Stationary Phases:
-
Phenyl or Pentafluorophenyl (PFP) Columns: These stationary phases can provide different selectivity through π-π interactions, which can be advantageous for separating aromatic isomers.[1]
-
Silver Nitrate Impregnated Silica Gel: This can be effective for separating isomers based on differences in their interactions with silver ions, particularly for compounds with double bonds.[7]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers higher resolution and is often the most effective technique for separating regioisomers.[14]
Q4: My aniline compound is not moving from the baseline, even with a highly polar mobile phase. What should I do?
A4: If a substituted aniline is highly polar, it may bind very strongly to the silica gel.
Troubleshooting Steps:
-
Use a More Polar Mobile Phase:
-
Methanol/Dichloromethane: A common solvent system for highly polar compounds is a gradient of methanol in dichloromethane. Be aware that high concentrations of methanol (>10%) can dissolve some silica gel.[15]
-
Ammonia in Methanol/Dichloromethane: A stock solution of 10% ammonium hydroxide in methanol can be prepared. Using 1-10% of this stock solution in dichloromethane can be effective for eluting very basic and polar compounds.[9]
-
-
Reversed-Phase Chromatography: This is often a better choice for highly polar compounds. In reversed-phase chromatography, the most polar compounds elute first.[7]
Data Presentation
Table 1: Common Stationary Phases for Substituted Aniline Purification
| Stationary Phase | Acidity | Primary Use Case | Considerations |
| Silica Gel | Acidic | General purpose, good for a wide range of polarities. | Can cause tailing and degradation of basic anilines.[1][9] |
| Deactivated Silica Gel | Neutral | Purification of acid-sensitive or basic compounds. | Requires pre-treatment with triethylamine or water.[3][4][7] |
| Alumina | Basic or Neutral | Good for purifying basic compounds like anilines. | Activity can vary depending on water content. |
| Florisil | Neutral | Mild separations. | Some compounds may adsorb irreversibly.[7] |
| C18 (Reversed-Phase) | N/A | Separation of polar anilines; good for isomer separation. | Requires polar mobile phases (e.g., water, acetonitrile, methanol).[1][8] |
Table 2: Recommended Mobile Phase Modifiers for Aniline Purification on Silica Gel
| Modifier | Concentration in Mobile Phase | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Neutralizes acidic silanol groups, reducing peak tailing.[1][3] |
| Ammonium Hydroxide | 1-10% of a 10% solution in Methanol | Elutes highly polar, basic compounds that bind strongly to silica.[9] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Mobile Phase: Prepare the desired mobile phase (e.g., a mixture of hexane and ethyl acetate) and add triethylamine to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Pack the chromatography column with silica gel using the prepared mobile phase containing triethylamine.
-
Equilibrate the Column: Flush the packed column with at least two to three column volumes of the triethylamine-containing mobile phase. This ensures that the entire silica bed is neutralized.[3]
-
Load the Sample: Dissolve the crude substituted aniline in a minimal amount of the mobile phase and load it onto the column.
-
Elute: Proceed with the elution using the mobile phase containing triethylamine.
Protocol 2: Dry Loading a Sample onto a Column
This method is useful if the crude sample is not very soluble in the mobile phase.[16]
-
Dissolve the Sample: Dissolve the crude aniline sample in a suitable solvent (e.g., dichloromethane).
-
Adsorb onto Silica Gel: In a round-bottom flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude sample).
-
Remove the Solvent: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[16]
-
Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed and equilibrated column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the dry-loaded sample.
-
Elute: Begin the elution by carefully adding the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Rookie Mistakes [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Monitoring Reactions of 3-Amino-4-(methylthio)benzotrifluoride by TLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 3-Amino-4-(methylthio)benzotrifluoride using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TLC in monitoring reactions of this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of a chemical reaction.[1] By separating the components of a reaction mixture, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. For reactions involving this compound, TLC helps determine the reaction's endpoint, identify the presence of intermediates, and assess the overall purity of the product mixture.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of the compounds being separated. For reactions involving this compound, you will likely be separating the starting material from a less polar product (e.g., an N-acylated derivative). A good starting point for normal-phase silica gel TLC is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to achieve optimal separation, where the starting material has a lower Retention Factor (Rf) and the product has a higher Rf.
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking of spots on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][2][3] Try diluting your sample before spotting it.
-
Highly Polar Compounds: The amino group in this compound can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonia in methanol to your eluent can help to produce sharper spots.[2]
-
Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your sample.[3] Experiment with different solvent ratios or different solvent combinations.
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: There are a few possibilities if no spots are visible:
-
Non-UV Active Compounds: Your compounds may not be visible under UV light. This compound is expected to be UV active due to its aromatic ring. However, if your product is not, you will need to use a chemical stain for visualization.
-
Sample Too Dilute: The concentration of your sample may be too low.[2][3] Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[3] If the baseline is submerged, your sample will dissolve into the solvent pool instead of moving up the plate.
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat was used for drying.[2]
Q5: How can I visualize the spots on the TLC plate?
A5: For this compound and its derivatives, several visualization methods can be used:
-
UV Light (254 nm): As an aromatic compound, this compound and many of its products will absorb UV light and appear as dark spots on a fluorescent TLC plate.[4][5] This is a non-destructive method.
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[4] This method is semi-destructive as the spots may fade over time.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized, such as amines and sulfides.[6] Spots will appear as yellow to brown on a purple background. This is a destructive method.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will show up as colored spots (often purple or yellow) upon heating. This is a destructive method.
Troubleshooting Guide
This table provides solutions to common problems encountered when monitoring reactions of this compound by TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is interacting strongly with the silica gel (acidic). | Add a small amount of triethylamine or ammonia to the eluent.[2] | |
| Inappropriate solvent system. | Adjust the polarity of the eluent. | |
| Spots are not moving from the baseline (Low Rf) | Eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system.[2] |
| Spots are running with the solvent front (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system.[2] |
| No spots are visible | Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location.[2][3] |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., KMnO4, Ninhydrin).[2] | |
| Solvent level in the chamber is above the spotting line. | Ensure the solvent level is below the baseline.[3] | |
| Uneven solvent front | The TLC plate was not placed vertically in the chamber. | Ensure the plate is straight in the developing chamber. |
| The lid of the chamber was not sealed properly. | Ensure the chamber is properly sealed to maintain a saturated atmosphere. | |
| The adsorbent on the plate is uneven. | Use a new, high-quality TLC plate.[3] | |
| Reactant and product spots are too close together | The solvent system does not provide enough resolution. | Experiment with different solvent systems of varying polarities. |
| Use a co-spot (spotting both starting material and reaction mixture in the same lane) to help differentiate. | A "snowman" shape indicates two different compounds.[7] |
Experimental Protocol: Monitoring N-Acetylation of this compound
This protocol describes how to monitor the N-acetylation of this compound to form N-(2-(methylthio)-5-(trifluoromethyl)phenyl)acetamide using TLC.
Reaction Scheme:
This compound + Acetic Anhydride -> N-(2-(methylthio)-5-(trifluoromethyl)phenyl)acetamide
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining jar
-
Potassium permanganate (KMnO4) stain solution
-
Eluent: Ethyl acetate/Hexane mixture (e.g., 30:70 v/v, can be adjusted)
-
Reaction mixture at different time points (t=0, t=x hours, etc.)
-
Reference spot of this compound
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for each sample you will spot.
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for at least 5-10 minutes.
-
Spot the TLC Plate:
-
Reference (SM): Using a capillary tube, spot the starting material (this compound) on the first mark of the baseline.
-
Co-spot (Co): On the second mark, first spot the starting material, and then on top of the same spot, apply the reaction mixture.
-
Reaction Mixture (Rxn): On the third mark, spot the reaction mixture. Take samples from the reaction at different time intervals to monitor its progress.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For further visualization, dip the plate into a jar containing KMnO4 stain. Gently warm the plate with a heat gun to develop the spots. The starting material (amine) and product (amide) should appear as yellow/brown spots on a purple background.
-
-
Analyze the Results:
-
The starting material (amine) is more polar and will have a lower Rf value than the less polar product (amide).
-
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Expected TLC Results at Different Reaction Stages:
| Lane | Time = 0 | Time = intermediate | Time = final |
| SM | Strong spot for starting material | Strong spot for starting material | Strong spot for starting material |
| Co | One spot (starting material) | Two distinct spots (starting material and product) | Two distinct spots (starting material and product) |
| Rxn | One spot (starting material) | Two spots (strong starting material, weak product) | One spot (strong product, no starting material) |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting common TLC issues.
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. silicycle.com [silicycle.com]
- 7. This compound (CAS 207974-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
Analytical methods for the characterization of 3-Amino-4-(methylthio)benzotrifluoride
A comprehensive guide to the analytical characterization of 3-Amino-4-(methylthio)benzotrifluoride, outlining various methods for researchers, scientists, and professionals in drug development. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient. Accurate characterization using a suite of analytical methods is therefore essential. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Comparative Analysis of Analytical Methods
Each analytical technique offers unique advantages for the characterization of this compound. The choice of method will depend on the specific analytical goal, such as purity assessment, impurity profiling, or structural elucidation.
Data Summary
The following tables summarize key quantitative data obtained from various analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value |
| Molecular Formula | C₈H₈F₃NS |
| Molecular Weight | 207.2 g/mol [1][2] |
| Major Mass Fragments (m/z) | 207 (M+), 192, 160, 140 |
Data obtained from NIST Mass Spectrometry Data Center.[2]
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3500 | N-H stretching (asymmetric and symmetric) |
| ~2900-3000 | C-H stretching (aromatic and methyl) |
| ~1620 | N-H bending (scissoring) |
| ~1500-1600 | C=C stretching (aromatic ring) |
| ~1100-1350 | C-F stretching (trifluoromethyl group) |
| ~600-700 | C-S stretching |
Characteristic peak assignments are based on typical vibrational frequencies for the respective functional groups and data from the NIST Chemistry WebBook for the gas-phase IR spectrum of the compound.[3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (Hz, predicted) | Assignment |
| ¹H | ~6.8-7.5 | m | - | Aromatic protons |
| ~3.8 | s | - | NH₂ protons | |
| ~2.4 | s | - | SCH₃ protons | |
| ¹³C | ~145-150 | s | - | C-NH₂ |
| ~120-140 | m | - | Aromatic carbons | |
| ~124 | q | ~272 | CF₃ | |
| ~15-20 | s | - | SCH₃ | |
| ¹⁹F | ~ -63 | s | - | CF₃ |
Predicted values are based on the analysis of structurally similar compounds, such as 4-Amino-3-nitrobenzotrifluoride and other substituted benzotrifluorides.[4][5][6]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and quantifying impurities. Due to the presence of a primary amine, pre-column derivatization can be employed to enhance chromatographic separation and detection, though direct analysis is also feasible.[7]
Recommended Method (Reversed-Phase):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[8]
Recommended Method (with Silylation Derivatization):
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure.
Recommended Method:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample Concentration: 5-10 mg/mL
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: -50 to -70 ppm
-
Number of Scans: 64
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Recommended Method:
-
Spectrometer: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Solid: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
-
Liquid/Oil: Cast a thin film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
-
Measurement Mode: Transmittance or Absorbance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship and the primary information obtained from each analytical method.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 4-Amino-3-nitrobenzotrifluoride(400-98-6) 1H NMR [m.chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative NMR Analysis: A Guide to the Spectral Features of 2-(Methylthio)-5-trifluoromethylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for key structural analogs of 2-(methylthio)-5-(trifluoromethyl)aniline. Due to the limited availability of public spectral data for the target compound, this guide presents the NMR data for aniline, 2-(methylthio)aniline, and a representative trifluoromethylaniline derivative. This comparative approach allows for a detailed understanding of the influence of the methylthio (-SCH₃) and trifluoromethyl (-CF₃) functional groups on the aniline scaffold, enabling researchers to predict the spectral characteristics of 2-(methylthio)-5-(trifluoromethyl)aniline.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for aniline, 2-(methylthio)aniline, and N-methyl-N-(trifluoromethyl)aniline. The data is presented to highlight the changes in chemical shifts (δ) and coupling patterns upon substitution.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aniline [1] | Aromatic-H | 7.28 | t | 7.3 | 2H |
| Aromatic-H | 6.89 | t | 7.3 | 1H | |
| Aromatic-H | 6.77 | d | 8.0 | 2H | |
| -NH₂ | 3.68 | s | - | 2H | |
| 2-(Methylthio)aniline [2] | Aromatic-H | 7.49 – 7.30 | m | - | 1H |
| Aromatic-H | 7.11 | td | 7.8, 1.5 | 1H | |
| Aromatic-H | 6.84 – 6.64 | m | - | 2H | |
| -NH₂ | 4.23 | br s | - | 2H | |
| -SCH₃ | 2.37 | s | - | 3H | |
| N-methyl-N-(trifluoromethyl)aniline [3] | Aromatic-H | 7.45 | dd | 8.6, 7.3 | 2H |
| Aromatic-H | 7.36 – 7.32 | m | - | 2H | |
| Aromatic-H | 7.27 | d | 7.2 | 1H | |
| -NCH₃ | 3.27 | t | 1.7 | 3H |
¹³C NMR Data Comparison
The table below presents the ¹³C NMR spectral data for aniline, 2-(methylthio)aniline, and N-methyl-N-(trifluoromethyl)aniline, illustrating the impact of the substituents on the carbon chemical shifts of the aromatic ring.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Aniline [1] | C-N | 146.59 |
| Aromatic-C | 129.43 | |
| Aromatic-C | 118.76 | |
| Aromatic-C | 115.24 | |
| 2-(Methylthio)aniline [2] | C-N | 146.9 |
| C-S | 133.3 | |
| Aromatic-C | 128.8 | |
| Aromatic-C | 120.1 | |
| Aromatic-C | 118.7 | |
| Aromatic-C | 114.8 | |
| -SCH₃ | 17.6 | |
| N-methyl-N-(trifluoromethyl)aniline [3] | Aromatic-C | 142.33 |
| Aromatic-C | 138.64 | |
| Aromatic-C | 132.10 | |
| Aromatic-C | 128.80 | |
| Aromatic-C | 127.87 | |
| Aromatic-C | 127.62 | |
| -CF₃ (q, J = 254.3 Hz) | 124.86 | |
| -NCH₃ (d, J = 2.0 Hz) | 37.41 |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.[4][5]
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample and does not have signals that overlap with the analyte signals.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette containing a small plug of glass wool or cotton to remove any particulate matter.
-
NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically set to 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for moderately concentrated samples.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically set to 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (from 128 to several thousand) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Workflow for NMR Analysis
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to spectral interpretation.
References
A Comparative Analysis of the Electronic Effects of Methylthio and Other Common Substituents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of the methylthio (-SCH₃) group against other frequently encountered substituents in organic chemistry and medicinal chemistry: methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂). Understanding these electronic influences is paramount for predicting reaction outcomes, elucidating reaction mechanisms, and designing molecules with tailored properties for applications such as drug development. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes a relevant chemical process to illustrate these effects.
Quantitative Comparison of Electronic Effects
The electronic influence of a substituent is often quantified using Hammett and Taft parameters. These constants provide a measure of the electron-donating or electron-withdrawing nature of a group through a combination of inductive and resonance effects.
Hammett Constants (σ)
Hammett constants are derived from the ionization of substituted benzoic acids in water. They are position-dependent, with σₚ reflecting the electronic effect from the para position and σₘ from the meta position. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The σ⁺ and σ⁻ constants are used for reactions involving significant positive or negative charge development in the transition state, respectively, where direct resonance interactions with the substituent are possible.
| Substituent | σₘ | σₚ | σ⁺ | σ⁻ |
| -SCH₃ (Methylthio) | 0.15 | 0.00 | -0.60 | 0.21 |
| -OCH₃ (Methoxy) | 0.12 | -0.27 | -0.78 | -0.25 |
| -CH₃ (Methyl) | -0.07 | -0.17 | -0.31 | -0.17 |
| -NO₂ (Nitro) | 0.71 | 0.78 | 0.79 | 1.25 |
Taft Parameters (σ*, Eₛ)
The Taft equation separates the polar (inductive) and steric effects of a substituent. The polar substituent constant, σ*, quantifies the inductive effect, while the steric substituent constant, Eₛ, quantifies the steric bulk of the group.
| Substituent | σ* | Eₛ |
| -SCH₃ (Methylthio) | 0.44 | -1.07 |
| -OCH₃ (Methoxy) | 0.52 | -0.55 |
| -CH₃ (Methyl) | 0.00 | -1.24 |
| -NO₂ (Nitro) | Not commonly used | Not commonly used |
Experimental Protocols
1. Determination of Hammett Constants (σ) via Benzoic Acid Titration
This protocol outlines the experimental procedure for determining Hammett constants by measuring the acid dissociation constants (Kₐ) of substituted benzoic acids.
Materials:
-
Substituted benzoic acids (e.g., p-methylthiobenzoic acid, m-nitrobenzoic acid)
-
Unsubstituted benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter
-
Burette, pipette, beakers, and other standard laboratory glassware
-
Solvent (e.g., water or a water/ethanol mixture)
Procedure:
-
Solution Preparation: Prepare solutions of known concentration for each of the substituted benzoic acids and the unsubstituted benzoic acid in the chosen solvent.
-
Titration:
-
Pipette a known volume of a benzoic acid solution into a beaker.
-
Calibrate the pH meter and immerse the electrode in the solution.
-
Titrate the benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve (pH vs. volume of NaOH added).
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at half the equivalence point is equal to the pKₐ of the acid.
-
Calculate the acid dissociation constant (Kₐ) from the pKₐ (Kₐ = 10⁻ᵖᴷᵃ).
-
-
Calculation of Hammett Constant:
-
The Hammett substituent constant (σ) is calculated using the following equation: σ = log(Kₐ / Kₐ₀) where Kₐ is the acid dissociation constant of the substituted benzoic acid and Kₐ₀ is the acid dissociation constant of the unsubstituted benzoic acid.
-
2. Determination of Taft Polar Substituent Constants (σ*) by Ester Hydrolysis
This protocol describes the general method for determining Taft's polar substituent constants by measuring the rates of acid- and base-catalyzed hydrolysis of esters.
Materials:
-
A series of esters with the general formula R-COOR', where R is the substituent of interest.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Quenching solution (e.g., a known amount of acid or base to stop the reaction).
-
Indicator or a method for determining the concentration of remaining ester or product (e.g., titration, spectroscopy).
-
Thermostated water bath.
Procedure:
-
Kinetic Runs:
-
Perform the hydrolysis of each ester under both acidic and basic conditions at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Determine the concentration of the remaining ester or the product formed in each aliquot.
-
-
Rate Constant Calculation:
-
Plot the concentration data versus time and determine the rate constant (k) for both the acid-catalyzed (kₐ) and base-catalyzed (kₑ) hydrolysis for each ester.
-
-
Calculation of σ*:
-
The Taft polar substituent constant (σ) is calculated using the following equation: σ = (1/2.48) * [log(k/k₀)ₑ - log(k/k₀)ₐ] where k and k₀ are the rate constants for the substituted and reference (usually methyl) esters, respectively, under basic (e) and acidic (a) conditions. The factor of 2.48 is an empirically derived scaling factor.
-
Visualization of Electronic Effects in a Reaction Mechanism
The following diagram illustrates the mechanism of electrophilic aromatic substitution (nitration of a substituted benzene), a reaction where the electronic effects of the substituent (R) play a crucial role in determining the reaction rate and the regioselectivity (ortho, meta, or para substitution).
Caption: Workflow for the electrophilic nitration of a substituted benzene.
Interpretation of the Diagram in the Context of Substituent Effects:
-
Electron-Donating Groups (e.g., -SCH₃, -OCH₃, -CH₃): These groups increase the electron density of the benzene ring, making it more nucleophilic. This accelerates the rate-determining step (attack on the electrophile) and stabilizes the positively charged sigma complex intermediate, favoring the formation of ortho and para substituted products.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups decrease the electron density of the benzene ring, making it less nucleophilic. This slows down the rate-determining step and destabilizes the sigma complex, directing the incoming electrophile to the meta position.
A Comparative Guide to the Synthesis of 3-Amino-4-(methylthio)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 3-Amino-4-(methylthio)benzotrifluoride, a key intermediate in the development of various pharmaceutical compounds. We will explore a traditional, linear synthesis and a novel, convergent approach, evaluating them based on key performance indicators such as yield, purity, and reaction conditions. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Route | New Synthetic Route |
| Starting Material | 4-Chlorobenzotrifluoride | 3-Aminobenzotrifluoride |
| Number of Steps | 3 | 3 |
| Overall Yield (approx.) | 65-75% | 70-80% |
| Key Reactions | Nitration, Nucleophilic Aromatic Substitution, Reduction | Protection, Directed Ortho-Metalation, Deprotection |
| Reagents of Note | Nitrating mixture, Sodium thiomethoxide, Fe/HCl | n-Butyllithium, Dimethyl disulfide |
| Potential Advantages | Utilizes readily available starting material. | Potentially higher overall yield and regioselectivity. |
| Potential Disadvantages | Use of harsh nitrating conditions. | Requires anhydrous conditions and cryogenic temperatures for the lithiation step. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Experimental Protocols
Traditional Synthetic Route
Step 1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride
To a stirred mixture of 4-chlorobenzotrifluoride (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to afford 4-chloro-3-nitrobenzotrifluoride.
Step 2: Synthesis of 4-(Methylthio)-3-nitrobenzotrifluoride
4-Chloro-3-nitrobenzotrifluoride (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium thiomethoxide (1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-(methylthio)-3-nitrobenzotrifluoride.
Step 3: Synthesis of this compound
To a solution of 4-(methylthio)-3-nitrobenzotrifluoride (1.0 eq) in ethanol and water, iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount) are added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.
New Synthetic Route
Step 1: Protection of 3-Aminobenzotrifluoride
To a solution of 3-aminobenzotrifluoride (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected 3-aminobenzotrifluoride.
Step 2: Directed Ortho-metalation and Thiolation
The N-Boc protected 3-aminobenzotrifluoride (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred at this temperature for 2 hours. Dimethyl disulfide (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude N-protected this compound, which is used in the next step without further purification.
Step 3: Deprotection to Yield this compound
The crude product from the previous step is dissolved in dichloromethane, and trifluoroacetic acid (TFA, 10 eq) is added. The mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by column chromatography.
Conclusion
Both the traditional and the new synthetic routes offer viable pathways to this compound. The choice of route will depend on the specific requirements of the researcher, including the availability and cost of starting materials, scalability, and tolerance for specific reaction conditions. The traditional route is straightforward but involves harsh nitrating conditions. The new synthetic route, employing directed ortho-metalation, offers a potentially more elegant and regioselective approach, though it requires more stringent anhydrous and cryogenic conditions. The provided data and protocols should serve as a valuable resource for making an informed decision for the synthesis of this important pharmaceutical intermediate.
Comparative Biological Activity of Trifluoromethyl-Containing Heterocycles as Anticancer Agents
A guide for researchers and drug development professionals on the screening and evaluation of novel therapeutic candidates.
This guide provides a comparative analysis of the biological activity of a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, serving as a representative model for the screening of compounds such as 3-Amino-4-(methylthio)benzotrifluoride derivatives. Due to a lack of publicly available data on the specific biological screening of this compound derivatives, this guide utilizes data from a closely related class of trifluoromethyl-containing heterocyclic compounds to illustrate the principles of activity screening and data comparison. The presented data and methodologies are based on the study of newly synthesized thiazolo[4,5-d]pyrimidine derivatives and their evaluation as potential anticancer agents.[1]
Introduction to Trifluoromethyl-Containing Compounds in Drug Discovery
The inclusion of a trifluoromethyl (-CF3) group in medicinal chemistry is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic and steric properties of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins. This has led to the incorporation of this moiety in numerous FDA-approved drugs. The this compound core represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology and kinase inhibition. The screening of derivatives of such scaffolds is crucial to identify lead compounds with potent and selective biological activity.
Quantitative Analysis of Anticancer Activity
The anticancer activity of the synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines. The following tables summarize the growth inhibition data.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives against Various Human Cancer Cell Lines.
| Compound | Mean Growth Percent (%) of Tumor Cell Lines at 10⁻⁵ M |
| 2b | >80 |
| 3b | Comparable to Analog IV |
| IV | Comparable to 3b |
| V | Data not available in summarized format |
Data is qualitative as presented in the source.[1] Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active compound.[1]
Table 2: NCI-60 Screening Results for the Most Active Compound (3b).
| Parameter | Value |
| Mean Log GI₅₀ | -5.66 |
| Mean Log TGI | -5.30 |
| Mean Log LC₅₀ | -4.38 |
GI₅₀: concentration for 50% growth inhibition. TGI: concentration for total growth inhibition. LC₅₀: concentration for 50% cell killing.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of biological screening results. The following are representative protocols for key experiments in the evaluation of anticancer activity.
In Vitro Anticancer Activity Screening (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT) and normal cell lines (e.g., CHO-K1, HaCaT) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control.
NCI-60 Human Tumor Cell Line Screen
This screening program by the National Cancer Institute evaluates the anticancer activity of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Submission: The selected compounds are submitted to the NCI for screening.
-
Single-Dose Screening: Initially, compounds are tested at a single high concentration (e.g., 10⁻⁵ M) against all 60 cell lines.
-
Five-Dose Assay: Compounds showing significant growth inhibition in the single-dose screen are further evaluated in a five-dose assay to determine the GI₅₀, TGI, and LC₅₀ values.
-
Data Analysis: The results are analyzed to determine the potency and selectivity of the compounds against different cancer types.
Visualizing Experimental Workflow and Potential Signaling Pathways
Understanding the experimental process and the potential molecular targets is crucial for drug development. The following diagrams illustrate a typical workflow for anticancer drug screening and a generalized signaling pathway that could be targeted by such compounds.
Caption: Workflow for anticancer drug discovery.
Caption: A potential target: the MAPK signaling pathway.
Conclusion
The screening of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrates a systematic approach to identifying novel anticancer agents. The incorporation of a trifluoromethyl group is a key feature of these and other related compounds, such as the conceptual this compound derivatives. The presented data and protocols provide a framework for the evaluation of such compounds. Future work should focus on elucidating the precise mechanism of action of the most potent derivatives and optimizing their structure to improve efficacy and selectivity, paving the way for further preclinical and clinical development.
References
Spectroscopic Comparison of 3-Amino-4-(methylthio)benzotrifluoride and Its Isomers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Amino-4-(methylthio)benzotrifluoride with its key positional isomers. The development of novel pharmaceutical agents and functional materials often involves the synthesis and characterization of aromatic compounds. Understanding the distinct spectroscopic signatures of isomers is crucial for unambiguous identification, purity assessment, and structure-activity relationship studies. This document presents available experimental and predicted spectroscopic data for this compound and five of its isomers, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the available experimental and predicted spectroscopic data for this compound and its isomers. Predicted NMR data was generated using online prediction tools and should be considered as an estimation until experimental data becomes available.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: 6.8 - 7.5 (m, 3H), Amino Protons: ~4.0 (br s, 2H), Methyl Protons: ~2.4 (s, 3H) |
| 2-Amino-3-(methylthio)benzotrifluoride | Aromatic Protons: 6.7 - 7.3 (m, 3H), Amino Protons: ~4.2 (br s, 2H), Methyl Protons: ~2.5 (s, 3H) |
| 2-Amino-4-(methylthio)benzotrifluoride | Aromatic Protons: 6.9 - 7.4 (m, 3H), Amino Protons: ~4.1 (br s, 2H), Methyl Protons: ~2.4 (s, 3H) |
| 2-Amino-5-(methylthio)benzotrifluoride | Aromatic Protons: 6.6 - 7.2 (m, 3H), Amino Protons: ~4.0 (br s, 2H), Methyl Protons: ~2.4 (s, 3H) |
| 4-Amino-3-(methylthio)benzotrifluoride | Aromatic Protons: 6.7 - 7.6 (m, 3H), Amino Protons: ~4.3 (br s, 2H), Methyl Protons: ~2.5 (s, 3H) |
| 5-Amino-2-(methylthio)benzotrifluoride | Aromatic Protons: 6.8 - 7.1 (m, 3H), Amino Protons: ~3.9 (br s, 2H), Methyl Protons: ~2.4 (s, 3H) |
Disclaimer: The ¹H NMR data presented in this table is predicted and should be used for estimation purposes only. Experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Carbons: 115-150, CF₃: ~125 (q), Methyl Carbon: ~15 |
| 2-Amino-3-(methylthio)benzotrifluoride | Aromatic Carbons: 110-155, CF₃: ~124 (q), Methyl Carbon: ~16 |
| 2-Amino-4-(methylthio)benzotrifluoride | Aromatic Carbons: 115-150, CF₃: ~126 (q), Methyl Carbon: ~15 |
| 2-Amino-5-(methylthio)benzotrifluoride | Aromatic Carbons: 115-145, CF₃: ~127 (q), Methyl Carbon: ~15 |
| 4-Amino-3-(methylthio)benzotrifluoride | Aromatic Carbons: 110-150, CF₃: ~123 (q), Methyl Carbon: ~16 |
| 5-Amino-2-(methylthio)benzotrifluoride | Aromatic Carbons: 110-150, CF₃: ~128 (q), Methyl Carbon: ~15 |
Disclaimer: The ¹³C NMR data presented in this table is predicted and should be used for estimation purposes only. Experimental verification is recommended.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Data Source |
| This compound | N-H stretching, aromatic C-H stretching, C-F stretching, C-S stretching | Experimental (NIST WebBook) |
| 2-Amino-5-(methylthio)benzotrifluoride | N-H stretching: 3300-3500, C-F stretching: 1100-1300, Aromatic C=C stretching: 1500-1600, C-S stretching: 700-800, Aromatic C-H bending: 750-900 | Descriptive[1] |
| Other Isomers | Data not available | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns | Data Source |
| This compound | 207 | [M-CH₃]⁺, [M-SCH₃]⁺, [M-CF₃]⁺ | Experimental (NIST WebBook)[2] |
| 2-Amino-5-(methylthio)benzotrifluoride | 207 | Loss of trifluoromethyl group (69 amu) and methylthio substituent (47 amu) | Descriptive[1] |
| Other Isomers | 207 (Expected) | Data not available | - |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) | Solvent | Data Source |
| All Compounds | Data not available | - | - |
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the isomeric compounds.
Caption: Logical workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its inertness.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet/ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct infusion or injection into a gas chromatograph (GC-MS) is common. For less volatile or thermally labile compounds, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a liquid chromatograph (LC-MS) are used.
-
Ionization: Ionize the sample molecules using an appropriate method (e.g., electron ionization (EI) for GC-MS, or ESI for LC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. These parameters are characteristic of the electronic structure of the molecule.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethyl-containing Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into aniline scaffolds is a paramount strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The selection of an appropriate trifluoromethylating reagent is crucial for achieving optimal yields and functional group tolerance. This guide provides an objective comparison of key alternative reagents for the synthesis of trifluoromethyl-containing anilines, supported by experimental data and detailed methodologies.
Comparison of Trifluoromethylating Reagents
The synthesis of trifluoromethyl-containing anilines can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical trifluoromethylation. Each method utilizes distinct reagents with specific advantages and limitations.
| Reagent Class | Specific Reagent Examples | General Reaction Type | Key Advantages | Key Limitations |
| Electrophilic | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) | Electrophilic Aromatic Substitution / C-H Functionalization | Wide substrate scope, commercially available, relatively stable. | Can require harsh conditions or catalysts, regioselectivity can be an issue. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Aromatic Substitution (requires pre-functionalized anilines) | Excellent for introducing CF₃ to carbonyls which can be converted to anilines. | Direct trifluoromethylation of the aniline ring is not the primary application. Requires a suitable electrophilic site. |
| Radical | Langlois Reagent (CF₃SO₂Na) | Radical C-H Functionalization | Utilizes an inexpensive and stable solid, often proceeds under mild conditions, good for photoredox catalysis.[1] | Often requires an oxidant and/or a metal catalyst. |
Performance Data: A Comparative Overview
The following tables summarize representative yields for the trifluoromethylation of aniline and its derivatives using various reagents and methodologies. Direct comparison is challenging due to variations in reaction conditions and substrates across different studies.
Table 1: Electrophilic Trifluoromethylation of Anilines
| Aniline Derivative | Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Aniline | S-(trifluoromethyl)diphenylsulfonium triflate | Reflux, 10 h | 2-CF₃-aniline & 4-CF₃-aniline | 70 & 18 | [2] |
| Aniline | Umemoto Reagent IV & Umemoto Reagent II | DMF, rt, 3h | o-CF₃-aniline & p-CF₃-aniline | 50% conversion of IV, 31% of II | [3] |
| N,N-dimethylaniline | S-(trifluoromethyl)diphenylsulfonium triflate derivatives | THF, rt | 2-CF₃ & 4-CF₃ products | Moderate to high | [2] |
Table 2: Radical Trifluoromethylation of Anilines via Photoredox Catalysis
| Aniline Derivative | Reagent | Photocatalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Togni's Reagent | Ir(ppy)₃, blue LEDs, rt, 15-36h | ortho-CF₃-aniline | 70-85 | [4] |
| 4-chloroaniline | Togni's Reagent | Ir(ppy)₃, blue LEDs, rt | 2-CF₃-4-chloroaniline | 75 | [4] |
| N-phenylacetamide | Langlois Reagent | Eosin Y, Cu(OAc)₂, blue LEDs, MeCN, rt | ortho-CF₃ product | Good yields | [5] |
Experimental Protocols
Protocol 1: Visible-Light Mediated ortho-C–H Trifluoromethylation of Aniline using Togni's Reagent
This protocol is adapted from a procedure utilizing photoredox catalysis for the direct trifluoromethylation of free anilines.[4]
Materials:
-
Aniline derivative (0.5 mmol)
-
Togni's Reagent I (1.2 equiv., 0.6 mmol)
-
fac-[Ir(ppy)₃] (1.5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Schlenk tube or reaction vial
-
Blue LEDs (e.g., 7W)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aniline derivative (0.5 mmol), Togni's Reagent I (192 mg, 0.6 mmol), and fac-[Ir(ppy)₃] (4.9 mg, 0.0075 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Place the reaction tube approximately 5 cm from the blue LED light source.
-
Stir the reaction mixture at room temperature for 15-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated aniline.
Protocol 2: Copper-Catalyzed ortho-C–H Trifluoromethylation of Acetanilide using Langlois Reagent
This protocol describes a visible-light-mediated trifluoromethylation of aniline derivatives using a dual copper/photoredox catalytic system.[5]
Materials:
-
N-Aryl acetamide (0.2 mmol)
-
Langlois Reagent (CF₃SO₂Na) (2.0 equiv., 0.4 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (20 mol%)
-
Eosin Y (2 mol%)
-
(NH₄)₂S₂O₈ (3.0 equiv., 0.6 mmol)
-
Acetonitrile (MeCN) (2.0 mL)
-
Reaction vial
-
Blue LEDs
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the N-aryl acetamide (0.2 mmol), Langlois Reagent (62.4 mg, 0.4 mmol), Cu(OAc)₂ (7.3 mg, 0.04 mmol), Eosin Y (2.7 mg, 0.004 mmol), and (NH₄)₂S₂O₈ (137 mg, 0.6 mmol).
-
Add acetonitrile (2.0 mL) to the vial.
-
Seal the vial and place it under irradiation with blue LEDs.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16-24 hours).
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms for different trifluoromethylation strategies.
Conclusion
The synthesis of trifluoromethyl-containing anilines can be achieved through a variety of methods, each with its own set of advantages and ideal applications. Electrophilic reagents like Togni's and Umemoto's are powerful tools for direct C-H functionalization, though they can sometimes require specific catalysts or harsher conditions. Radical-based approaches, particularly those employing the Langlois reagent under photoredox catalysis, offer a mild and efficient alternative, proving especially effective for direct C-H trifluoromethylation. The Ruppert-Prakash reagent remains a key player for nucleophilic trifluoromethylation, particularly in multi-step syntheses involving carbonyl intermediates. The choice of reagent and methodology should be carefully considered based on the specific aniline substrate, desired regioselectivity, and available laboratory resources. The ongoing development of new catalytic systems continues to expand the toolkit available to researchers in this critical area of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
Purity Assessment of 3-Amino-4-(methylthio)benzotrifluoride: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Amino-4-(methylthio)benzotrifluoride, a key intermediate in pharmaceutical synthesis. This document outlines a robust HPLC protocol, compares its performance with alternative methods, and presents supporting experimental data to aid in method selection and validation.
Introduction to Purity Assessment
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. HPLC is a widely utilized analytical technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide focuses on a stability-indicating HPLC method for this compound, designed to separate the main compound from potential process-related impurities and degradation products.
Recommended HPLC Method for Purity Analysis
A reverse-phase HPLC (RP-HPLC) method is recommended for the routine purity assessment of this compound. This method offers excellent separation for a wide range of aromatic amines and their derivatives.
Experimental Protocol:
A detailed experimental protocol for the recommended HPLC method is provided below.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for its versatility and robustness.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard (high purity)
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase Preparation: A common mobile phase is a mixture of an organic solvent (acetonitrile or methanol) and water. For example, a 60:40 (v/v) mixture of methanol and water can be effective. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use to prevent pump and column blockage and to ensure a stable baseline.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by accurately weighing the test sample and dissolving it in the same solvent as the standard solution to a similar concentration.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the linear regression equation from the calibration curve to quantify the this compound in the sample.
-
Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
HPLC Method Performance and Comparison
The performance of the proposed HPLC method is summarized in the following tables, with data adapted from analyses of structurally similar substituted anilines. This data serves as a benchmark for method validation.
Table 1: Typical Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 6.5 | 1.1 | > 5000 |
| Potential Impurity 1 (e.g., Isomer) | ~ 5.8 | 1.2 | > 4500 |
| Potential Impurity 2 (e.g., Starting Material) | ~ 4.2 | 1.0 | > 6000 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.998 |
| Precision (%RSD, n=6) | < 1.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | Reportable |
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer.
-
Advantages: Excellent for identifying and quantifying volatile impurities such as residual solvents. Provides structural information for unknown impurities.
-
Disadvantages: Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some compounds.
Table 3: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Primary Use | Purity determination, quantification of known and unknown impurities. | Identification of volatile impurities, structural elucidation. |
| Sample Preparation | Simple dissolution is often sufficient. | May require derivatization. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, excellent for trace analysis. |
| Quantitative Precision | Excellent. | Good, but can be more variable than HPLC. |
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photolytic Degradation: Exposure to UV and visible light
The developed HPLC method should be able to resolve the main peak of this compound from all significant degradation products, demonstrating its specificity and stability-indicating nature.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC purity assessment and the decision-making process for method selection.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision tree for analytical method selection.
Conclusion
This guide provides a robust framework for the purity assessment of this compound using HPLC. The detailed experimental protocol, comparative data, and discussion of alternative techniques and forced degradation studies offer valuable insights for researchers and drug development professionals. The presented HPLC method, when properly validated, is suitable for routine quality control and stability testing, ensuring the quality and consistency of this important pharmaceutical intermediate.
A Researcher's Guide to the Structural Elucidation of 3-Amino-4-(methylthio)benzotrifluoride Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the structural characterization of 3-Amino-4-(methylthio)benzotrifluoride derivatives and related small molecules.
Derivatives of this compound are of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl and methylthio groups. A thorough understanding of their molecular architecture is paramount for designing effective and specific drug candidates. While X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination, a multi-faceted analytical approach is often necessary for comprehensive characterization. This guide outlines the experimental protocols and data interpretation for X-ray crystallography and compares its utility with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. While X-ray crystallography provides a complete 3D structure, other spectroscopic methods offer valuable insights into the molecule's connectivity, functional groups, and molecular weight in different states.
| Technique | Information Provided | Sample State | Throughput | Cost | Key Advantages & Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing. | Crystalline Solid | Low | High | Advantages: Unambiguous determination of molecular structure.[1] Limitations: Requires high-quality single crystals, which can be challenging to grow.[2] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solution. | Solution | High | Moderate | Advantages: Provides detailed information about the molecule's structure and dynamics in solution. Non-destructive. Limitations: Does not provide a direct 3D structure of the solid state. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | Gas/Solution | High | Moderate | Advantages: High sensitivity, requires very small sample amounts. Limitations: Does not provide stereochemical information or details of atomic connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid/Liquid/Gas | High | Low | Advantages: Fast, simple, and provides a "fingerprint" of the molecule. Limitations: Provides limited information on the overall molecular structure. |
Experimental Data: A Comparative Look at Analogous Structures
As of this guide's publication, the crystal structure of this compound has not been publicly reported. To provide a practical comparison, we present crystallographic data for two analogous compounds: para-trifluoromethyl-aniline hemihydrate and (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.[3][4] This data serves as a representative example of the information obtained from an X-ray crystallographic analysis.
| Parameter | para-trifluoromethyl-aniline hemihydrate[4] | (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[5] |
| Chemical Formula | C₁₄H₁₄F₆N₂O | C₁₅H₈BrF₆N |
| Molecular Weight | 352.27 | 396.13 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbcn | P2₁/n |
| a (Å) | 17.7552 (12) | 7.3343 (3) |
| b (Å) | 10.7574 (9) | 17.5191 (8) |
| c (Å) | 8.0207 (7) | 11.2185 (5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 97.433 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1532.0 (2) | 1430.13 (11) |
| Z | 4 | 4 |
| Temperature (K) | 200 | 100 |
| R-factor (Rgt(F)) | 0.0415 | 0.0294 |
Experimental Protocols
A successful structural analysis relies on meticulous experimental procedures. Below are detailed protocols for single-crystal X-ray diffraction and brief overviews for complementary techniques as they would be applied to a novel derivative of this compound.
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
Obtaining a high-quality single crystal is often the most challenging aspect of this technique. The following protocol outlines the key stages from crystallization to data refinement.
1. Crystallization: The goal is to slowly grow a single, well-ordered crystal of the compound. Several methods can be employed, and often a screening of various conditions is necessary.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.
2. Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.
-
The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a Mo or Cu source, is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
The structure is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial electron density map.
-
An initial molecular model is built into the electron density map.
4. Structure Refinement:
-
The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
The final refined structure provides precise information on bond lengths, angles, and other geometric parameters.
Complementary Analytical Techniques:
-
NMR Spectroscopy: A solution of the this compound derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the molecular structure in solution.
-
Mass Spectrometry: A small amount of the compound is introduced into a mass spectrometer. The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. The fragmentation pattern can provide clues about the compound's structure. For amines, the molecular ion peak is typically an odd number.
-
IR Spectroscopy: A small amount of the solid compound (as a KBr pellet or thin film) is analyzed. The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretches for the amine, C-F stretches for the trifluoromethyl group, and aromatic C-H and C=C stretches.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Benzotrifluoride(98-08-8) IR Spectrum [chemicalbook.com]
- 2. mzCloud – 4 Methylthio aniline [mzcloud.org]
- 3. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzotrifluoride(98-16-8) MS spectrum [chemicalbook.com]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-4-(methylthio)benzotrifluoride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-Amino-4-(methylthio)benzotrifluoride are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its disposal, from immediate safety precautions to the final hand-off to a certified waste management provider. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and serious eye irritant[1]. Therefore, all personnel handling this chemical must be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company[1]. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes pure, unreacted chemical, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, filter paper, gloves).
-
Do not mix this waste stream with other incompatible chemical waste.
-
-
Containerization:
-
Use a dedicated, clearly labeled, and chemically compatible waste container. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.
-
For liquid waste (e.g., solutions containing the compound), use a container designed for liquid hazardous waste.
-
For solid waste (e.g., contaminated labware), use a designated solid hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
CAS Number: 207974-07-0
-
Primary hazards (e.g., "Irritant ")
-
The date when the first waste was added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Notification:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
-
Containment and Cleanup (for small spills):
-
Ensure proper PPE is worn before attempting cleanup.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent or detergent solution.
-
Collect all cleanup materials (e.g., wipes, contaminated PPE) as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Selection of a Licensed Waste Disposal Company
As the generator of the hazardous waste, you are responsible for it from "cradle to grave." Therefore, selecting a reputable and certified waste disposal company is paramount.
Key Steps for Vendor Selection:
-
Verify Credentials: Ensure the company is licensed and registered to transport and dispose of hazardous chemical waste.
-
Assess Experience: Choose a vendor with experience in handling similar types of chemical waste.
-
Check Compliance History: Review their regulatory compliance record to avoid partnership with companies that have a history of violations.
-
Request References: Ask for and contact references from other laboratories or research institutions.
-
Review Services: Confirm that their services align with your needs, including the ability to handle the specific waste profile, provide necessary documentation (e.g., waste manifests), and offer emergency response services.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-4-(methylthio)benzotrifluoride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Amino-4-(methylthio)benzotrifluoride. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 207974-07-0
Immediate Safety Concerns and Mitigation
This compound is classified as a chemical that causes skin and serious eye irritation.[1] All personnel must be thoroughly trained in its handling and aware of the potential hazards before commencing any work.
Engineering Controls: The First Line of Defense
To minimize the risk of exposure, all handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[2] The fume hood provides primary containment to prevent the inhalation of any dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes. A face shield offers broader protection and is required when handling larger quantities or during procedures with a high risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Butyl, Neoprene, or Nitrile) | To prevent skin contact. Butyl, Neoprene, and PVC gloves offer good resistance to aromatic amines.[4][5] Nitrile gloves are also a suitable option.[2] Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Required when working outside of a fume hood or if engineering controls are insufficient. A half-mask or full-facepiece respirator with appropriate cartridges for organic vapors should be used.[2][6][7] |
Below is a workflow diagram illustrating the selection process for appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.
-
-
Handling the Compound:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
When weighing the solid compound, perform this task inside the fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container. The container should be designated for halogenated organic waste .[8][9] |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container for halogenated organic waste .[8][9] |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a designated solid hazardous waste container. This container should also be labeled for halogenated organic waste . |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazards.
-
Segregation: Do not mix incompatible waste streams. This compound waste should be segregated as halogenated organic waste.[8]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
The following diagram outlines the operational and disposal workflow.
Caption: Operational and Disposal Workflow for this compound.
Spill and Decontamination Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Report: Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office immediately.
Decontamination Procedure:
For the decontamination of surfaces contaminated with aromatic amines, a two-step process is recommended.[1]
-
Initial Cleaning: Use a cleaning solution to wet the entire contaminated area. An abrasive pad may be used to enhance penetration.[10][11]
-
Decontamination: Apply a decontamination solution specifically designed for aromatic amines to the area and allow it to react for at least five minutes.[10][11][12][13] After the reaction time, rinse the area thoroughly with water.
-
Verification: Use colorimetric surface swabs to verify that the decontamination is complete.[10][12] These swabs will indicate the presence of residual aromatic amines.
-
Tool Decontamination: Small tools and equipment can be decontaminated by soaking them in a mixture of the decontamination and cleaning solutions, followed by a thorough water rinse.[10][11]
By adhering to these safety protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3m.com [3m.com]
- 3. ohsonline.com [ohsonline.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. theridgepro.com [theridgepro.com]
- 7. fibreglast.com [fibreglast.com]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. skcltd.com [skcltd.com]
- 11. skcltd.com [skcltd.com]
- 12. skcinc.com [skcinc.com]
- 13. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
